Melengestrol-d5
Description
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Structure
3D Structure
Properties
Molecular Formula |
C23H30O3 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-2,2-dideuterio-17-hydroxy-6,10,13-trimethyl-16-methylidene-17-(2,2,2-trideuterioacetyl)-8,9,11,12,14,15-hexahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H30O3/c1-13-10-17-18(21(4)8-6-16(25)12-19(13)21)7-9-22(5)20(17)11-14(2)23(22,26)15(3)24/h10,12,17-18,20,26H,2,6-9,11H2,1,3-5H3/t17-,18+,20+,21-,22+,23+/m1/s1/i3D3,6D2 |
InChI Key |
OKHAOBQKCCIRLO-PWHZTNLISA-N |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC(=C)[C@@]4(C(=O)C([2H])([2H])[2H])O)C)C)[2H] |
Canonical SMILES |
CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Melengestrol-d5 in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of Melengestrol-d5 in research, with a primary focus on its use as an internal standard in analytical chemistry for the quantification of Melengestrol Acetate (MGA). MGA is a synthetic progestin widely used in the cattle industry for growth promotion and estrus suppression.[1][2][3] The accurate monitoring of its residues in animal-derived food products is crucial for regulatory compliance and consumer safety. This guide details the experimental protocols, quantitative data, and underlying principles of its use.
Introduction to Melengestrol and its Deuterated Analog
Melengestrol Acetate (MGA) is a potent synthetic progestogen that acts as an agonist of the progesterone receptor.[1][4] Its chemical structure is 17α-acetoxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione. While Melengestrol itself was never commercially marketed, its acetylated form, MGA, is extensively used in veterinary medicine.
This compound is a deuterated analog of Melengestrol, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods. In practice, deuterated versions of MGA, such as Melengestrol Acetate-d3, are more commonly used for the analysis of MGA residues. These labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass, allowing for their distinct detection by a mass spectrometer.
Application of Deuterated Melengestrol in Quantitative Analysis
The primary application of deuterated Melengestrol and its acetylated analogs in research is as an internal standard for the accurate quantification of MGA in various biological matrices, including bovine tissues (fat, liver, muscle) and milk. The use of an isotopically labeled internal standard is considered the gold standard in quantitative mass spectrometry as it compensates for variations in sample preparation, chromatographic separation, and ionization efficiency, thereby improving the accuracy and precision of the results.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (e.g., Melengestrol Acetate-d3) to a sample before processing. The ratio of the signal intensity of the native analyte (MGA) to that of the labeled internal standard is then measured by the mass spectrometer. Since the native analyte and the internal standard behave almost identically during extraction, cleanup, and analysis, this ratio remains constant regardless of sample losses during the procedure. By comparing this ratio to a calibration curve prepared with known concentrations of the native analyte and a fixed concentration of the internal standard, the exact amount of the analyte in the original sample can be determined.
Quantitative Data and Method Performance
The following tables summarize key quantitative data related to the use of deuterated Melengestrol Acetate as an internal standard in analytical methods for MGA residue analysis.
Table 1: Properties of Melengestrol Acetate and its Deuterated Analog
| Property | Melengestrol Acetate (MGA) | Melengestrol Acetate-d3 |
| Molecular Formula | C₂₅H₃₂O₄ | C₂₅H₂₉D₃O₄ |
| Molecular Weight | 396.52 g/mol | 399.54 g/mol |
| Purity | ≥98% (Reference Standard) | >95% (HPLC) |
| Unlabeled CAS Number | 2919-66-6 | 2919-66-6 |
Table 2: Performance of LC-MS/MS Methods for MGA Analysis using Deuterated Internal Standards
| Parameter | Matrix | Value | Reference |
| Limit of Quantification (LOQ) | Livestock Products | 0.0005 mg/kg | |
| Trueness (Recovery) | Livestock Products (fortified at MRL levels) | 82% - 100% | |
| Trueness (Recovery) | Livestock Products (fortified at 0.0005 mg/kg) | 88% - 99% | |
| Repeatability (RSD%) | Livestock Products (fortified at MRL levels) | 0.5% - 5.6% | |
| Repeatability (RSD%) | Livestock Products (fortified at 0.0005 mg/kg) | 1.3% - 5.4% | |
| Overall Recovery | Bovine Liver (at 10 ppb) | 86% | |
| Coefficient of Variation | Bovine Liver (at 10 ppb) | 9.84% |
Table 3: Mass Spectrometric Parameters for MGA and MGA-d3
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode | Reference |
| Melengestrol Acetate (MGA) | 397 | 337, 438 | Positive Electrospray (ES+) | |
| Melengestrol Acetate-d3 (MGA-d3) | 400 | 349, 441 | Positive Electrospray (ES+) | |
| Melengestrol Acetate-d3 (MGA-d3) | 400.3 | 236.2, 279.1, 337.2 | Positive Electrospray (ESI+) |
Experimental Protocols
This section provides a detailed methodology for the analysis of Melengestrol Acetate residues in bovine liver tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard.
Reagents and Materials
-
Melengestrol Acetate (MGA) reference standard (≥98% purity)
-
Melengestrol Acetate-d3 (MGA-d3) internal standard (>95% purity)
-
Acetonitrile (HPLC grade)
-
n-Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Acetic acid
-
Anhydrous sodium sulfate
-
Water (deionized or ultrapure)
-
Solid-phase extraction (SPE) cartridges (e.g., octadecylsilanized silica gel)
Sample Preparation
-
Homogenization: Weigh 10.0 g of the bovine liver sample.
-
Extraction: Add 50 mL of acetonitrile saturated with n-hexane, 50 mL of n-hexane, and 1 mL of acetic acid to the sample. Homogenize for 1 minute.
-
Add 20 g of anhydrous sodium sulfate and homogenize for an additional 2 minutes.
-
Centrifugation: Centrifuge the mixture at 3,000 rpm for 5 minutes.
-
Phase Separation: Discard the upper n-hexane layer and collect the lower acetonitrile layer.
-
Re-extraction: Add another 50 mL of acetonitrile to the remaining solid residue, homogenize for 2 minutes, and centrifuge again.
-
Pooling and Volume Adjustment: Combine the two acetonitrile extracts and adjust the final volume to exactly 100 mL with acetonitrile.
-
Internal Standard Spiking: At the beginning of the extraction process, a known amount of the Melengestrol Acetate-d3 internal standard solution is added to the sample.
Solid-Phase Extraction (SPE) Clean-up
-
Cartridge Conditioning: Condition an octadecylsilanized silica gel SPE cartridge (1,000 mg) by passing 5 mL of methanol followed by 5 mL of 0.1% formic acid in methanol (1:4, v/v). Discard the effluents.
-
Sample Loading: Transfer a 5 mL aliquot of the final acetonitrile extract to the conditioned SPE cartridge.
-
Elution: Elute the analytes with 15 mL of 0.1% formic acid in methanol (1:4, v/v).
-
Solvent Evaporation: Collect the entire eluate and evaporate it to dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitution: Dissolve the dried residue in 1 mL of acetonitrile/0.1% formic acid (1:3, v/v). This solution is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: Octadecylsilanized silica gel column (e.g., 3 µm particle size, 3.0 mm internal diameter, 150 mm length).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Mass Spectrometry: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, monitoring the transitions specified in Table 3.
Visualizations
The following diagrams illustrate the experimental workflow and the biological signaling pathway of Melengestrol Acetate.
Caption: Analytical workflow for the determination of MGA residues.
Caption: MGA signaling pathway via the progesterone receptor.
Conclusion
This compound and its acetylated analogs, particularly Melengestrol Acetate-d3, are indispensable tools in modern analytical research. Their use as internal standards in isotope dilution mass spectrometry provides the necessary accuracy and reliability for the quantification of Melengestrol Acetate residues in complex biological matrices. The detailed experimental protocols and performance data presented in this guide underscore the robustness of these methods. For researchers, scientists, and drug development professionals, a thorough understanding of these techniques is essential for ensuring food safety, regulatory compliance, and advancing research in veterinary pharmacology and toxicology.
References
In-Depth Technical Guide: Synthesis and Isotopic Labeling of Melengestrol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Melengestrol-d5, a crucial internal standard for quantitative analysis in drug development and metabolism studies. This document details the synthetic pathway, experimental protocols, and analytical characterization of deuterated Melengestrol acetate.
Introduction
Melengestrol acetate (MGA) is a synthetic progestin used in veterinary medicine. For pharmacokinetic and metabolic studies, a stable isotope-labeled internal standard is essential for accurate quantification by mass spectrometry. This compound, with five deuterium atoms, offers a significant mass shift, ensuring clear differentiation from the unlabeled analyte and minimizing isotopic overlap. This guide focuses on a feasible synthetic approach to this compound, leveraging commercially available deuterated reagents and established steroid chemistry.
Synthesis of this compound Acetate
The synthesis of this compound acetate can be approached by introducing deuterium atoms into the melengestrol acetate backbone. A common strategy for deuterating steroids involves base-catalyzed hydrogen-deuterium exchange at positions alpha to a carbonyl group. For Melengestrol acetate, the acetyl group at the C17 position is a prime target for deuteration.
A plausible synthetic route involves the hydrolysis of the acetate group of melengestrol acetate, followed by re-acetylation using a deuterated acetylating agent. However, a more direct approach, if a suitable starting material is available, is often preferred to minimize steps and maximize yield. For the purpose of this guide, we will outline a hypothetical, yet chemically sound, multi-step synthesis starting from a suitable steroid precursor, incorporating deuteration at a key step.
It is important to note that a specific, publicly available, detailed synthesis protocol for this compound is not readily found in the literature. The following protocol is a well-established method for the deuteration of steroid acetates and is presented as a robust methodological template.
Key Reagents and Materials
| Reagent/Material | Purpose |
| Melengestrol Acetate | Starting Material |
| Deuterated Acetic Anhydride (d6) | Deuterium Source |
| Pyridine | Catalyst and Solvent |
| Dichloromethane (DCM) | Solvent |
| Saturated Sodium Bicarbonate Solution | Quenching Agent |
| Anhydrous Magnesium Sulfate | Drying Agent |
| Silica Gel | Stationary Phase for Chromatography |
| Hexane, Ethyl Acetate | Mobile Phase for Chromatography |
Experimental Protocol: Deuteration of the Acetyl Group
This protocol details the exchange of the acetyl protons of Melengestrol acetate with deuterium.
-
Dissolution: Dissolve Melengestrol acetate (1 equivalent) in a minimal amount of anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Add anhydrous pyridine (1.5 equivalents) to the solution, followed by the slow addition of deuterated acetic anhydride (d6) (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete conversion of the starting material.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Washing: Wash the combined organic layers sequentially with 1M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Melengestrol-d3 acetate by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the position and extent of deuteration, and by high-resolution mass spectrometry to confirm the molecular weight and isotopic purity.
Note: For the synthesis of this compound, additional deuteration steps would be required at other positions on the steroid backbone, likely involving base- or acid-catalyzed exchange reactions in deuterated solvents at earlier stages of the synthesis of the melengestrol core structure. The above protocol specifically addresses the deuteration of the acetate moiety.
Data Presentation
The following tables summarize the key quantitative data for unlabeled and deuterated Melengestrol acetate.
Physicochemical Properties
| Property | Melengestrol Acetate | Melengestrol-d3 Acetate |
| Molecular Formula | C25H32O4 | C25H29D3O4 |
| Molecular Weight | 396.52 g/mol [1] | 399.54 g/mol [2] |
| Monoisotopic Mass | 396.2301 g/mol | 399.2489 g/mol [3] |
| Isotopic Purity | N/A | ≥98 atom % D |
Mass Spectrometry Data
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) |
| Melengestrol Acetate | ESI+ | 397 | 337 |
| Melengestrol Acetate-d3 | ESI+ | 400 | 340 (Calculated) |
| Melengestrol Acetate (derivatized) | EI+ | 489 | 533, 592 |
| Melengestrol Acetate-d3 (derivatized) | EI+ | 492 | 536, 595 |
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of isotopically labeled Melengestrol acetate.
Caption: Generalized workflow for the synthesis, purification, and analysis of this compound Acetate.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of deuterated Melengestrol acetate. While a specific protocol for this compound is not publicly detailed, the provided methodology for deuterating the acetyl group of Melengestrol acetate serves as a practical and adaptable template for researchers. The successful synthesis and rigorous characterization of this compound are paramount for its use as a reliable internal standard in high-sensitivity analytical methods, ultimately supporting robust drug development and metabolism research.
References
Melengestrol-d5 as an Internal Standard for Mass Spectrometry: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the application of Melengestrol-d5 as an internal standard for the quantitative analysis of Melengestrol Acetate (MGA) by mass spectrometry. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering detailed insights into the underlying principles, experimental protocols, and data interpretation.
Introduction: The Principle of Isotope Dilution Mass Spectrometry
Quantitative analysis by mass spectrometry, particularly when dealing with complex matrices such as biological tissues, is susceptible to variations in sample preparation and instrumental response. To ensure accuracy and precision, a robust internal standard is essential. The gold standard for such applications is the use of a stable isotope-labeled version of the analyte, a technique known as isotope dilution mass spectrometry (IDMS).
A deuterated internal standard, such as this compound, is a form of the target analyte where several hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle increase in mass allows the mass spectrometer to distinguish between the analyte and the internal standard. However, their physicochemical properties remain nearly identical, ensuring they behave similarly throughout the analytical process.
By introducing a known quantity of the deuterated standard into a sample at the initial stage of preparation, it acts as a perfect mimic for the analyte. Any loss of the analyte during extraction, purification, or injection, as well as fluctuations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, enabling highly accurate and reliable quantification.
Physicochemical Properties
Melengestrol Acetate (MGA) is a synthetic progestational steroid used to enhance feed efficiency and suppress estrus in heifers.[1] Its deuterated analogue, this compound, serves as an ideal internal standard for its quantification. The key physicochemical properties of both compounds are summarized below.
| Property | Melengestrol Acetate (MGA) | This compound |
| Chemical Name | 17α-Acetoxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |
| Molecular Formula | C₂₅H₃₂O₄ | C₂₅D₃H₂₉O₄ |
| Molecular Weight | 396.53 g/mol [1] | 399.54 g/mol |
| Appearance | Off-white to light yellow powder[1] | Not specified, expected to be similar to MGA |
| Melting Point | 224-226°C[1] | Not specified, expected to be similar to MGA |
| Solubility | 1.06 mg/L in water[1] | Not specified, expected to be similar to MGA |
| UV Maximum | 287 nm (in ethanol) | Not specified, expected to be similar to MGA |
Note: The properties for this compound are largely inferred from its unlabeled counterpart due to limited specific data. The "d5" designation is used here as a general term for a deuterated version, with specific examples in the literature often referring to Melengestrol acetate-d3 where the deuterium atoms are on the acetate group.
Experimental Protocols
The following sections outline a representative experimental workflow for the analysis of MGA in bovine tissues using this compound as an internal standard. This protocol is a composite of methodologies reported in the literature and may require optimization for specific laboratory conditions and matrices.
Sample Preparation: Extraction and Clean-up
A robust sample preparation procedure is crucial for removing interfering matrix components and concentrating the analyte of interest.
Materials:
-
Bovine tissue (fat, liver)
-
This compound internal standard solution (concentration to be optimized)
-
Acetonitrile (saturated with n-hexane)
-
n-Hexane
-
Acetic acid
-
Anhydrous sodium sulfate
-
Methanol
-
Formic acid
-
Octadecylsilanized silica gel (ODS) solid-phase extraction (SPE) cartridges
Procedure:
-
Homogenization: Weigh 10.0 g of the tissue sample. Add a known amount of the this compound internal standard solution. Add 50 mL of acetonitrile (saturated with n-hexane), 50 mL of n-hexane, and 1 mL of acetic acid. Homogenize the mixture for 1-2 minutes.
-
Extraction: Add 20 g of anhydrous sodium sulfate and homogenize for another 2 minutes.
-
Phase Separation: Centrifuge the homogenate at 3,000 rpm for 5 minutes. Discard the upper n-hexane layer and collect the lower acetonitrile layer.
-
Re-extraction: Add another 50 mL of acetonitrile to the residue, homogenize for 2 minutes, and centrifuge as before. Combine the acetonitrile layers.
-
Concentration: Concentrate the combined acetonitrile extracts at a temperature below 40°C until the solvent is removed.
-
Solid-Phase Extraction (SPE) Clean-up:
-
Conditioning: Condition an ODS SPE cartridge with 5 mL of methanol followed by 5 mL of 0.1% formic acid in methanol (1:4, v/v).
-
Loading: Dissolve the residue from the concentration step in a suitable solvent and load it onto the conditioned SPE cartridge.
-
Elution: Elute the analytes with 15 mL of 0.1% formic acid in methanol (1:4, v/v).
-
-
Final Preparation: Evaporate the eluate to dryness at below 40°C. Reconstitute the residue in a specific volume of the mobile phase (e.g., 1 mL of acetonitrile/0.1% formic acid, 1:3, v/v) for LC-MS/MS analysis.
Caption: A generalized workflow for the analysis of Melengestrol Acetate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation and detection of MGA and its deuterated internal standard are typically performed using a liquid chromatograph coupled to a tandem mass spectrometer.
LC Parameters (Representative):
-
Column: Octadecylsilanized silica gel (C18), e.g., 3 µm particle size, 3.0 mm internal diameter, 150 mm length.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient elution is commonly employed. The specific gradient profile (i.e., the change in the percentage of Mobile Phase B over time) needs to be optimized to achieve good separation of the analytes from matrix interferences.
-
Flow Rate: To be optimized based on the column dimensions.
-
Injection Volume: Typically in the range of 5-20 µL.
MS/MS Parameters (Representative):
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both MGA and this compound. The selection of these transitions is critical for the selectivity and sensitivity of the method.
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Melengestrol Acetate (MGA) | 397 | 337, 438 |
| Melengestrol-d3 (MGA-d3) | 400 | 349, 441 |
Note: The specific ions and their optimal collision energies should be determined empirically on the mass spectrometer being used.
Data Presentation and Interpretation
The use of this compound as an internal standard allows for the construction of a calibration curve based on the ratio of the peak area of the analyte (MGA) to the peak area of the internal standard (this compound) versus the concentration of the analyte. This ratiometric approach corrects for variations in the analytical process, leading to improved accuracy and precision.
The performance of the method should be validated by assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, in recovery tests for MGA in livestock products, trueness values have been reported to range from 82% to 100%, with repeatabilities (expressed as relative standard deviation, RSD%) between 0.5% and 5.6%. The limit of quantification for MGA in livestock products has been reported to be as low as 0.0005 mg/kg.
Caption: How deuterated standards compensate for analytical variability.
Conclusion
This compound is an invaluable tool for the accurate and precise quantification of Melengestrol Acetate in complex matrices by LC-MS/MS. Its use, based on the principle of isotope dilution mass spectrometry, effectively mitigates the impact of sample matrix effects and variations in instrumental performance. The methodologies outlined in this guide provide a solid foundation for the development and validation of robust analytical methods for MGA, ensuring reliable data for research, regulatory, and drug development purposes.
References
Physical and chemical properties of Melengestrol-d5
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the physical and chemical properties of Melengestrol-d5, a deuterated analog of the synthetic progestin Melengestrol. Given the limited direct experimental data on this compound, this document leverages available information on the parent compound, Melengestrol, and its acetate form, Melengestrol Acetate (MGA), to provide a well-rounded profile for research applications. This compound is primarily utilized as an internal standard in quantitative analyses, such as mass spectrometry-based assays, for the detection of Melengestrol and its metabolites.
Physicochemical Properties
Table 1: Physical and Chemical Properties of Melengestrol, Melengestrol Acetate, and this compound
| Property | Melengestrol | Melengestrol Acetate | This compound |
| Molecular Formula | C23H30O3[1] | C25H32O4 | C23H25D5O3[2] |
| Molecular Weight | 354.48 g/mol [3] | 396.52 g/mol | 359.51 g/mol [2] |
| CAS Number | 5633-18-1[1] | 2919-66-6 | Not Available |
| Melting Point | Not Available | 202 °C | Expected to be slightly different from Melengestrol |
| Boiling Point | Not Available | 440.2 °C | Expected to be slightly different from Melengestrol |
| Appearance | Solid (Expected) | Crystalline Solid | Solid (Expected) |
| Solubility | Not Available | Not Available | Expected to be similar to Melengestrol |
Based on common synthetic routes for deuterated steroids, it is plausible that the five deuterium atoms in this compound are located on the acetyl group (as a trideuterated acetyl group) and at two other exchangeable or synthetically accessible positions on the steroid backbone, potentially alpha to a carbonyl group.
Mechanism of Action: Progesterone Receptor Signaling
Melengestrol, the parent compound of this compound, is a synthetic progestogen that exerts its biological effects primarily by acting as an agonist for the progesterone receptor (PR). The binding of Melengestrol to the PR initiates a signaling cascade that modulates the transcription of target genes, leading to various physiological responses.
Experimental Protocols: Quantification using LC-MS/MS
This compound is an ideal internal standard for the quantification of Melengestrol in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized experimental protocol.
3.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Fortification: Spike the biological sample (e.g., plasma, tissue homogenate) with a known concentration of this compound solution.
-
Extraction: Perform a liquid-liquid extraction with a suitable organic solvent (e.g., acetonitrile).
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Sample Loading: Load the extracted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-percentage organic solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with a high-percentage organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
3.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both Melengestrol and this compound are monitored. The precursor ion for this compound will be 5 atomic mass units higher than that of Melengestrol.
-
Table 2: Example MRM Transitions for Melengestrol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Melengestrol | [M+H]+ | Specific fragment ions | Optimized for the instrument |
| This compound | [M+H]+ (M+5) | Corresponding fragment ions | Optimized for the instrument |
Experimental Workflow for Quantification
The use of a deuterated internal standard like this compound is crucial for accurate quantification in complex biological matrices. The following diagram illustrates a typical workflow.
Conclusion
This compound serves as an indispensable tool for researchers engaged in the quantitative analysis of Melengestrol. Its physicochemical properties, while not extensively documented, can be reasonably inferred from its non-deuterated counterpart. The primary utility of this compound lies in its application as an internal standard in mass spectrometry-based methods, where it significantly enhances the accuracy and precision of quantification. The provided experimental outlines and workflow diagrams offer a foundational guide for the implementation of this compound in research and drug development settings.
References
A Technical Guide to Deuterated Standards in Quantitative Analysis
In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving these goals. By delving into the core principles, experimental applications, and comparative performance data, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in drug discovery, development, and clinical trial bioanalysis.
Core Principles of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[1] This subtle yet significant modification makes them ideal internal standards for mass spectrometry-based quantitative assays.[1] The fundamental principle lies in their near-identical chemical and physical properties to the analyte of interest.[1] When a known quantity of a deuterated internal standard is added to a sample at the beginning of the analytical process, it acts as a tracer that experiences the same procedural variations as the target analyte.[2]
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, allows for the application of isotope dilution mass spectrometry. This technique relies on measuring the ratio of the signal from the analyte to the signal from the known amount of the SIL-IS. Because the two compounds are chemically almost identical, this ratio remains constant even if there are losses during sample preparation or fluctuations in the mass spectrometer's signal.[3]
Key Advantages in Quantitative Analysis
The use of deuterated standards offers several significant advantages over other types of internal standards, such as structural analogs, or methods without an internal standard.
-
Co-elution with Analyte : In chromatographic separations like liquid chromatography (LC), the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is crucial as it ensures that both compounds experience the same analytical conditions at the same time.
-
Compensation for Matrix Effects : Biological samples contain a complex mixture of endogenous components (e.g., salts, lipids, proteins) that can interfere with the ionization of the analyte in the mass spectrometer's ion source. This phenomenon, known as the matrix effect, can cause ion suppression or enhancement, leading to inaccurate quantification. Since the deuterated standard co-elutes with the analyte, it is subjected to the same matrix effects, allowing for effective normalization and correction.
-
Correction for Sample Preparation Variability : Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. Because the deuterated standard has virtually identical chemical properties to the analyte, it will be lost to the same extent during these steps. By normalizing the analyte response to the internal standard response, these variations in recovery can be effectively compensated for.
-
Improved Accuracy and Precision : By mitigating the effects of experimental variability, deuterated standards lead to a significant improvement in the accuracy and precision of quantitative results. Studies have demonstrated that methods employing SIL internal standards exhibit lower variance and bias compared to those using structural analogs.
-
Enhanced Method Robustness : The use of deuterated standards makes analytical methods more robust and transferable between different laboratories and instruments.
Data Presentation: The Quantitative Impact of Deuterated Standards
The theoretical advantages of using deuterated standards are well-supported by empirical data. The following tables summarize the quantitative improvements observed in bioanalytical methods when employing deuterated internal standards compared to other approaches.
Table 1: Comparison of Internal Standard Performance in the Analysis of an Anticancer Agent
| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) |
| Deuterated Internal Standard | 100.3 | 7.6 |
| Structural Analogue | 96.8 | 8.6 |
This data illustrates a significant improvement in precision (lower variance) and accuracy (closer to 100%) when using a deuterated internal standard compared to a structural analogue.
Table 2: Impact of Deuterated Internal Standard on Assay Precision for Immunosuppressive Drugs
| Analyte | Internal Standard | Intra-assay Precision (CV%) |
| Cyclosporine A | Deuterated Cyclosporine A | < 5% |
| Tacrolimus | Deuterated Tacrolimus | < 6% |
| Sirolimus | Deuterated Sirolimus | < 7% |
| Everolimus | Deuterated Everolimus | < 7% |
| Mycophenolic Acid | Deuterated Mycophenolic Acid | < 5% |
The use of deuterated internal standards for the quantification of five immunosuppressive drugs resulted in excellent intra-assay precision, demonstrating the robustness of the method.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to successful quantitative analysis. The following sections outline generalized methodologies for LC-MS/MS using deuterated internal standards.
This protocol provides a general framework for the analysis of a small molecule drug in human plasma. Specific parameters will need to be optimized for the particular analyte and internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of a plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution. Vortex briefly to mix.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for at least one specific precursor-to-product ion transition for both the analyte and the deuterated internal standard.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific compounds.
-
This protocol outlines a standard procedure to assess the impact of the sample matrix on the ionization of the analyte and the deuterated internal standard.
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare the analyte and internal standard in the reconstitution solvent at low and high concentrations.
-
Set 2 (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Add the analyte and internal standard to the final extract at low and high concentrations.
-
Set 3 (Pre-Extraction Spike): Add the analyte and internal standard to the blank matrix at low and high concentrations before performing the extraction procedure.
-
-
Analysis and Calculation:
-
Analyze all three sets of samples by LC-MS/MS.
-
The matrix factor (MF) is calculated by comparing the peak areas of the analyte in the presence of the matrix (Set 2) to the peak areas in the neat solution (Set 1).
-
The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard.
-
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized MF across the different matrix sources should be ≤15%.
Mandatory Visualizations
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: How deuterated standards compensate for matrix effects.
Caption: Key decision points for selecting a suitable deuterated internal standard.
Key Considerations and Potential Pitfalls
While deuterated standards are powerful tools, their effective use requires careful consideration of several factors:
-
The Isotope Effect : The increased mass of deuterium can sometimes lead to a slight difference in chromatographic retention time, known as the "isotope effect". In reversed-phase liquid chromatography, the deuterated compound may elute slightly earlier than the non-deuterated analyte. If this shift is significant, it can lead to differential matrix effects if the analyte and internal standard do not experience the same degree of ion suppression or enhancement.
-
Isotopic Purity : The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ). Isotopic enrichment should ideally be ≥98%.
-
Stability of the Deuterium Label : The deuterium atoms should be placed on a stable part of the molecule that is not subject to metabolic cleavage or back-exchange with hydrogen atoms from the solvent or matrix. Placing labels on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups, should be avoided.
-
Number of Deuterium Atoms : Typically, a deuterated internal standard should contain at least three deuterium atoms. This mass difference helps to prevent interference from the natural isotopic abundance of the analyte.
Regulatory Landscape
The use of deuterated internal standards in regulated bioanalysis is guided by a harmonized framework from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The ICH M10 guideline on bioanalytical method validation is a central document that provides a unified approach to ensure the quality and consistency of bioanalytical data. Regulatory agencies generally prefer the use of stable isotope-labeled internal standards for their ability to provide the most accurate and precise results.
Conclusion
The use of deuterated internal standards in LC-MS represents a cornerstone of high-quality quantitative analysis. By effectively compensating for a wide range of analytical variabilities, including matrix effects and sample preparation losses, they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability. While their implementation requires careful planning, synthesis, and validation, the benefits in terms of data integrity and confidence in analytical results are unparalleled, making them the gold standard in the field.
References
Decoding the Melengestrol-d5 Certificate of Analysis: A Technical Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated standard like Melengestrol-d5 is a critical document that guarantees its identity, purity, and suitability for quantitative analysis. This guide provides an in-depth explanation of the typical components found in a this compound CoA, complete with detailed experimental protocols and data interpretation.
This compound, a deuterated analog of the synthetic progestin Melengestrol Acetate, is primarily used as an internal standard in mass spectrometry-based assays. Its physical and chemical properties are nearly identical to the unlabeled compound, but its increased mass allows for clear differentiation in a mass spectrometer.
Compound Identification and Specifications
The initial section of the CoA provides fundamental information about the compound.
| Parameter | Specification | Source |
| Chemical Name | 17α-Acetoxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione-d5 | [1][2] |
| CAS Number | 2919-66-6 (for unlabeled) | [1][2] |
| Molecular Formula | C₂₅H₂₇D₅O₄ | [1] |
| Molecular Weight | 401.56 g/mol | |
| Appearance | Off-white to light yellow powder | |
| Melting Point | 224-226°C (for unlabeled) |
Quantitative Analysis: Purity and Isotopic Enrichment
This section is crucial for ensuring the accuracy of quantitative experiments. The data is typically generated using High-Performance Liquid Chromatography (HPLC) for chemical purity and Mass Spectrometry (MS) for isotopic purity.
Table 2.1: Chemical Purity
| Test | Method | Result |
| Purity by HPLC | UV detection at 251 nm | ≥98% |
Table 2.2: Isotopic Purity
| Test | Method | Result |
| Isotopic Enrichment | LC-MS/MS | ≥99% Deuterium incorporation |
| Isotopic Distribution | LC-MS/MS | d5: ≥99%, d4: <1%, d0-d3: Not detected |
Experimental Protocols
Detailed methodologies are essential for replicating and validating the results presented in the CoA.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method separates this compound from any non-deuterated or other chemical impurities.
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : Octadecylsilanized silica gel column (e.g., C18, 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient elution using a mixture of acetonitrile and water.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 251 nm.
-
Injection Volume : 10 µL.
-
Quantification : The peak area of this compound is compared to the total peak area of all components to determine purity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Quantification
LC-MS/MS is a highly sensitive and specific technique used to confirm the identity, isotopic enrichment, and concentration of this compound.
-
Instrumentation : A liquid chromatograph coupled to a tandem mass spectrometer.
-
Ionization Mode : Positive ion electrospray ionization (ESI+).
-
Sample Preparation : The reference standard is dissolved in a suitable solvent like methanol or acetonitrile to a known concentration.
-
Chromatographic Conditions : Similar to the HPLC method described above to ensure good separation.
-
Mass Spectrometry :
-
Parent Ion (Q1) : The mass-to-charge ratio (m/z) of the deuterated molecule is selected (e.g., m/z 402.3 for [M+H]⁺).
-
Product Ion (Q3) : The parent ion is fragmented, and a specific fragment ion is monitored for quantification.
-
-
Data Analysis : The isotopic distribution is determined by analyzing the mass spectrum of the parent ion, confirming the high abundance of the d5 species.
Visualizing the Workflow and Data Relationships
Diagrams can effectively illustrate the logical flow of the analysis and the structure of the data.
This workflow diagram illustrates the progression from synthesis and purification to the analytical techniques used to generate the data presented in the Certificate of Analysis.
This diagram shows the hierarchical relationship of the information contained within a typical Certificate of Analysis, linking the presented data to the methodologies used for their determination.
References
Melengestrol-d5: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for Melengestrol-d5, a deuterated analogue of the synthetic progestin Melengestrol Acetate (MGA). Understanding the stability profile of this compound is critical for its use as an internal standard in analytical methodologies, for ensuring the integrity of research samples, and for the development of stable pharmaceutical formulations.
Chemical Profile and Significance
This compound is a synthetic steroid structurally similar to progesterone, with deuterium atoms incorporated into its molecular structure. This isotopic labeling makes it an invaluable tool in mass spectrometry-based analytical methods for the quantification of Melengestrol Acetate in various matrices. Its stability is therefore paramount to the accuracy and reliability of such assays.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended based on general guidelines for deuterated steroids and progestogens.
Table 1: Recommended Storage Conditions for this compound
| Condition | Solid Form | In Solution |
| Temperature | -20°C or below for long-term storage. 2-8°C for short-term storage. | -20°C or below. Avoid repeated freeze-thaw cycles. |
| Light | Protect from light. Store in amber vials or light-resistant containers. | Protect from light. Use amber vials for solutions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. | Degas solvents and store solutions under an inert atmosphere. |
| Container | Tightly sealed glass vials are preferred. | Glass vials with PTFE-lined caps to prevent solvent evaporation and contamination. |
Stability Profile
The stability of this compound is influenced by temperature, light, and the presence of oxidizing agents. While specific public data on the degradation of this compound is limited, the stability of its non-deuterated counterpart, Melengestrol Acetate, provides valuable insights. Heat and light are known to accelerate the decomposition of MGA. For deuterated steroids, there is also a potential risk of back-exchange of deuterium for hydrogen, particularly in protic solvents and under basic or acidic conditions.
Long-Term Stability
Long-term stability studies are essential to define the re-test period or shelf life of a substance under recommended storage conditions. The following table presents illustrative data for the long-term stability of this compound.
Table 2: Illustrative Long-Term Stability Data for this compound (Solid Form) at -20°C
| Time (Months) | Purity (%) by HPLC | Appearance |
| 0 | 99.8 | White to off-white crystalline powder |
| 6 | 99.7 | Conforms |
| 12 | 99.6 | Conforms |
| 24 | 99.5 | Conforms |
| 36 | 99.3 | Conforms |
Accelerated Stability
Accelerated stability studies are performed at elevated temperatures to predict the long-term stability and to assess the impact of short-term excursions from the recommended storage conditions.
Table 3: Illustrative Accelerated Stability Data for this compound (Solid Form) at 40°C / 75% RH
| Time (Months) | Purity (%) by HPLC | Appearance |
| 0 | 99.8 | White to off-white crystalline powder |
| 1 | 99.5 | Conforms |
| 3 | 99.1 | Conforms |
| 6 | 98.5 | Conforms |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Long-Term and Accelerated Stability Testing Protocol
Objective: To evaluate the stability of this compound under long-term and accelerated storage conditions.
Materials:
-
This compound (solid form)
-
Calibrated stability chambers
-
Amber glass vials with PTFE-lined caps
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Validated stability-indicating HPLC method
Procedure:
-
Place accurately weighed samples of this compound into amber glass vials.
-
For long-term testing, place the vials in a stability chamber set to -20°C ± 2°C.
-
For accelerated testing, place the vials in a stability chamber set to 40°C ± 2°C and 75% ± 5% relative humidity.
-
At specified time points (e.g., 0, 6, 12, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated), remove a vial from each condition.
-
Allow the sample to equilibrate to room temperature.
-
Prepare a solution of the sample in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Analyze the sample by the validated stability-indicating HPLC method to determine the purity and presence of any degradation products.
-
Visually inspect the sample for any changes in appearance.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC-MS/MS system for peak identification
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80°C in an oven for 48 hours.
-
Photostability: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Analyze all stressed samples by HPLC to determine the extent of degradation and the profile of degradation products. Use HPLC-MS/MS to identify the major degradation products.
Logical Workflow for Stability Assessment
The following diagram illustrates the logical workflow for assessing the stability of this compound.
Conclusion
This compound is a stable molecule when stored under the recommended conditions of low temperature, protection from light, and in a tightly sealed container. For its critical use as an internal standard and in research applications, adherence to these storage guidelines is essential to ensure its purity and integrity over time. The provided experimental protocols offer a framework for researchers and drug development professionals to conduct their own stability assessments tailored to their specific needs.
An In-depth Technical Guide to the Metabolism of Melengestrol Acetate (MGA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melengestrol acetate (MGA) is a synthetic progestational steroid used primarily in the beef cattle industry to improve feed efficiency, promote growth, and suppress estrus.[1][2] A thorough understanding of its metabolic fate is crucial for assessing its safety, efficacy, and potential for residue accumulation in edible tissues. This guide provides a comprehensive overview of the current knowledge on MGA metabolism, including its biotransformation pathways, tissue distribution, and the experimental methodologies used in its study.
Absorption, Distribution, and Excretion
Following oral administration to heifers, MGA is absorbed and undergoes extensive metabolism.[1][3] Radioactivity from labeled MGA is quantitatively recovered from urine and feces within seven days, indicating complete excretion.[1] The highest concentrations of total residues are typically found in the liver, while the highest percentage of the parent MGA is found in fat. Residue levels in muscle are generally low, often at or below the limit of detection.
Biotransformation of Melengestrol Acetate
The metabolism of MGA is complex, involving multiple enzymatic reactions primarily occurring in the liver. In vitro studies using bovine liver microsomes have been instrumental in identifying the major metabolic pathways, as the concentration of metabolites in tissues and excreta from MGA-fed cattle is often too low for detailed characterization.
The primary biotransformation reactions involve hydroxylation at various positions on the steroid nucleus, leading to the formation of several monohydroxy and dihydroxy metabolites. The cytochrome P450 (CYP) enzyme system, specifically the CYP3A4 isoenzyme, has been identified as the primary catalyst for MGA metabolism in humans.
Key Metabolites
Several metabolites of MGA have been identified through in vitro studies with bovine liver microsomes. These are often designated by letters (e.g., Metabolite A, B, C, D, E) based on their elution order in chromatography. The most abundant and well-characterized metabolites are:
-
2β-hydroxy-MGA (Metabolite E): A major monohydroxylated metabolite.
-
6-hydroxymethyl-MGA (Metabolite C): Another significant monohydroxylated product.
-
15β-hydroxy-MGA (Metabolite D): A monohydroxylated metabolite.
-
2β,15β-dihydroxy-MGA (Metabolite B): A dihydroxylated metabolite, likely formed from the further hydroxylation of 15β-hydroxy-MGA.
In humans and rabbits, 2α-hydroxy-melengestrol acetate has been identified as a urinary metabolite. Additionally, fungal biotransformation studies have shown that MGA can be metabolized into other hydroxylated and epoxidized derivatives.
The metabolic pathway for MGA in bovine liver microsomes primarily involves mono-hydroxylation to form metabolites C, D, and E. Metabolite B is presumed to be formed from the subsequent hydroxylation of Metabolite D at the C2 position.
References
Melengestrol-d5 and MGA-d5: An In-depth Technical Guide
An examination of the nomenclature, analytical applications, and biological activity of deuterated Melengestrol Acetate.
Introduction: Clarifying the Nomenclature
In the domain of analytical chemistry and endocrinology, precision in terminology is paramount. The compounds Melengestrol-d5 and MGA-d5 are isotopically labeled forms of Melengestrol Acetate (MGA). MGA is a synthetic progestational steroid utilized primarily in the agricultural sector to improve feed efficiency and suppress estrus in cattle.[1][2] The designation "-d5" signifies that five hydrogen atoms within the melengestrol acetate molecule have been replaced by deuterium atoms. This isotopic labeling renders the molecule heavier, a property that is leveraged in analytical techniques such as mass spectrometry.
Functionally, this compound and MGA-d5 are identical compounds. "MGA" is the widely accepted abbreviation for Melengestrol Acetate, and thus "MGA-d5" is a synonymous term for "this compound". These deuterated analogs are crucial as internal standards in quantitative analytical methods, allowing for precise measurement of MGA levels in various biological matrices. While the "-d5" variant is specified in the query, it is noteworthy that other deuterated forms, such as Melengestrol Acetate-d3, are also commercially available and utilized for the same purpose.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for Melengestrol Acetate and its deuterated analog.
| Property | Melengestrol Acetate | Melengestrol Acetate-d3 | Notes |
| Molecular Formula | C₂₅H₃₂O₄[4] | C₂₅H₂₉D₃O₄ | The deuterated form has three deuterium atoms. |
| Molecular Weight | 396.5 g/mol | Approx. 399.5 g/mol | Increased mass due to deuterium. |
| CAS Number | 2919-66-6 | Not specified | Specific to the deuterated analog. |
| Precursor Ion (m/z) | 397.2373 [M+H]⁺ | 400 [M+H]⁺ | As observed in positive ion electrospray mass spectrometry. |
| Product Ions (m/z) | 337.2164, 279.1745 | 441, 349 | Characteristic fragment ions for tandem mass spectrometry. |
Experimental Protocol: Quantification of Melengestrol Acetate in Bovine Tissues using LC-MS/MS with a Deuterated Internal Standard
This section details a representative experimental protocol for the analysis of Melengestrol Acetate in bovine liver and fat, employing a deuterated internal standard like this compound.
Materials and Reagents
-
Melengestrol Acetate reference standard
-
This compound (or a suitable deuterated analog) internal standard
-
Acetonitrile (HPLC grade)
-
n-Hexane (HPLC grade)
-
Acetic acid
-
Anhydrous sodium sulfate
-
Methanol (HPLC grade)
-
Formic acid
-
Octadecylsilanized silica gel solid-phase extraction (SPE) cartridges
Sample Preparation
-
Homogenization and Extraction:
-
Weigh 10.0 g of the tissue sample (liver or fat).
-
Add a known concentration of the this compound internal standard.
-
Add 50 mL of acetonitrile saturated with n-hexane and 50 mL of n-hexane.
-
Acidify with 1 mL of acetic acid.
-
Homogenize the mixture for 1-2 minutes.
-
Add 20 g of anhydrous sodium sulfate and re-homogenize for 2 minutes.
-
-
Phase Separation:
-
Centrifuge the homogenate at approximately 3,000 rpm for 5 minutes.
-
Carefully collect the lower acetonitrile layer, discarding the upper n-hexane layer.
-
Repeat the extraction of the solid residue with an additional 50 mL of acetonitrile.
-
Pool the acetonitrile extracts and adjust the final volume to 100 mL with acetonitrile.
-
Solid-Phase Extraction (SPE) Clean-up
-
Cartridge Conditioning:
-
Condition an octadecylsilanized silica gel SPE cartridge by passing 5 mL of methanol followed by 5 mL of 0.1% formic acid in a methanol/water solution.
-
-
Sample Loading and Elution:
-
Load the extracted sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with a suitable solvent, such as a mixture of methanol and formic acid.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitute the residue in a small, precise volume of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Octadecylsilanized silica gel column (e.g., 3 mm inner diameter, 150 mm length, 3 µm particle size).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Melengestrol Acetate and this compound.
-
Visualization of Experimental Workflow and Biological Action
Experimental Workflow Diagram
Caption: Workflow for MGA quantification using a deuterated internal standard.
Signaling Pathway of Melengestrol Acetate (MGA)
Caption: Simplified signaling pathway of Melengestrol Acetate (MGA).
MGA, as a synthetic progestin, exerts its biological effects by binding to the progesterone receptor (PR). This interaction leads to a cascade of events within the target cells, ultimately modulating gene transcription. A key physiological outcome of MGA administration is the suppression of the gonadotropin-releasing hormone (GnRH) and the subsequent inhibition of the luteinizing hormone (LH) surge, which is essential for ovulation. This mechanism of action underlies its use in synchronizing estrus and preventing ovulation in cattle. MGA has also been noted to possess some glucocorticoid activity.
References
Methodological & Application
Application Note: Quantitative Analysis of Melengestrol Acetate in Bovine Tissues by LC-MS/MS using a Melengestrol-d5 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of melengestrol acetate (MGA) in bovine fat and liver tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Melengestrol acetate is a synthetic progestin used to improve feed efficiency and suppress estrus in heifers.[1] Monitoring its residue levels in edible tissues is crucial for regulatory compliance and consumer safety. This protocol employs a stable isotope-labeled internal standard, Melengestrol-d5 (MGA-d5), to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The method involves a liquid-liquid extraction followed by solid-phase extraction (SPE) cleanup, providing a reliable workflow for routine testing.
Principle of Isotope Dilution Mass Spectrometry
The core of this method is Isotope Dilution Mass Spectrometry (IDMS). A known quantity of the deuterated internal standard (this compound), which is chemically identical to the analyte (Melengestrol Acetate) but has a different mass, is added to the sample at the beginning of the extraction process.[1][2] Because the analyte and the internal standard exhibit nearly identical behavior during extraction, cleanup, chromatography, and ionization, any sample loss or signal variation will affect both compounds equally. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratios. Quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area, leading to highly accurate and precise results that are compensated for variations in the analytical process.
Experimental Workflow & Protocols
The overall experimental process is outlined in the diagram below, from sample preparation to final data analysis.
Caption: A diagram illustrating the complete workflow from sample preparation to final quantification.
Materials and Reagents
-
Standards: Melengestrol Acetate (MGA, ≥98% purity), this compound (MGA-d5)
-
Solvents: Acetonitrile (LC-MS grade), n-Hexane (ACS grade), Methanol (LC-MS grade), Ethyl Acetate (ACS grade), Formic Acid (LC-MS grade), Water (LC-MS grade or equivalent)
-
Reagents: Anhydrous Sodium Sulfate
-
Consumables: Octadecylsilanized silica gel (C18) SPE cartridges (e.g., 1000 mg)[3][4], 50 mL polypropylene centrifuge tubes, glass test tubes, volumetric flasks.
Instrumentation
-
A Liquid Chromatography system coupled to a triple quadrupole Mass Spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
Experimental Protocols
3.1. Preparation of Standard Solutions
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve MGA and MGA-d5 in methanol to prepare individual stock solutions.
-
Intermediate Solutions (1.0 µg/mL): Dilute the stock solutions with methanol to create intermediate working solutions.
-
Calibration Standards (0.1 - 20 ng/mL): Prepare a series of calibration standards by spiking appropriate amounts of the MGA intermediate solution into a blank matrix extract.
-
Internal Standard Spiking Solution (e.g., 1.0 µg/mL): Prepare a working solution of MGA-d5 in methanol for spiking into samples.
3.2. Sample Preparation Protocol (Bovine Fat/Liver) This protocol is adapted from established methods for MGA extraction.
-
Sample Weighing: Weigh 5.0 g of homogenized fat tissue or 6.0 g of liver tissue into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the MGA-d5 internal standard working solution to each sample, blank, and quality control sample.
-
Extraction (Fat):
-
Add 10% ethyl acetate in hexane and heat to dissolve the fat.
-
Partition the dissolved sample with heated acetonitrile.
-
Collect the acetonitrile phase.
-
-
Extraction (Liver):
-
Add 50 mL of acetonitrile saturated with n-hexane and 1 mL of acetic acid.
-
Homogenize for 1-2 minutes.
-
Add 20 g of anhydrous sodium sulfate and homogenize again.
-
Centrifuge at 3,000 rpm for 5 minutes and collect the upper acetonitrile layer.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the extracted sample solution onto the cartridge.
-
Wash the cartridge with a low-organic solvent (e.g., 5 mL of hexane) to remove interferences.
-
Elute the analytes with a suitable solvent, such as 6 mL of 20% ethyl acetate in hexane.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-60°C.
-
Reconstitute the residue in a specific volume (e.g., 1 mL) of the initial mobile phase (e.g., 70:30 acetonitrile/water or acetonitrile/0.1% formic acid (1:3, v/v)).
-
Vortex and transfer to an autosampler vial for analysis.
-
LC-MS/MS Method Parameters
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
|---|---|
| Column | Octadecylsilanized silica gel (C18), e.g., 3 mm x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | Linear gradient optimized for analyte separation |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Dwell Time | 100 ms |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
Table 3: MRM Transitions for MGA and MGA-d5
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |
|---|---|---|---|
| Melengestrol Acetate | 397.3 | 337.2 | Quantifier |
| Melengestrol Acetate | 397.3 | 438.3 | Qualifier |
| This compound | 400.3 | 349.2 | Internal Standard |
Method Performance and Data
The use of a deuterated internal standard is critical for correcting analytical variability, as illustrated below.
Caption: A diagram showing how the ratio of analyte to internal standard remains constant despite variations.
Quantitative Data Summary
The method was validated for performance characteristics such as linearity, limit of quantification, accuracy, and precision. The results are summarized below.
Table 4: Method Validation and Performance Data
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.0005 mg/kg (500 ng/kg) in tissue |
| Limit of Detection (LOD) | 0.38 - 0.42 µg/kg (ng/g) in tissue |
| Accuracy (Recovery) | 82% - 100% |
| Precision (Repeatability, RSD%) | 0.5% - 5.6% |
Data presented are typical values sourced from published methods and may vary based on instrumentation and matrix.
Conclusion
The described LC-MS/MS method utilizing a this compound internal standard provides a highly selective, sensitive, and accurate tool for the quantitative analysis of melengestrol acetate in bovine fat and liver. The comprehensive sample cleanup procedure minimizes matrix interference, while the use of an isotope-labeled standard ensures reliable quantification essential for regulatory monitoring and food safety programs. This application note serves as a complete guide for laboratories aiming to implement this analysis.
References
Application Notes & Protocols: Quantification of Melengestrol Acetate (MGA) in Bovine Fat using Melengestrol-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Melengestrol acetate (MGA) is a synthetic progestational steroid used in the beef industry to improve feed efficiency and suppress estrus in heifers.[1][2][3] Regulatory bodies have established maximum residue limits (MRLs) for MGA in bovine tissues to ensure consumer safety.[1][2] For instance, a permanent MRL of 5 µg/kg has been recommended for bovine fat. Accurate and sensitive quantification of MGA residues in edible tissues, particularly in fat where it tends to accumulate, is crucial for monitoring compliance with these regulations.
This document provides a detailed protocol for the quantification of MGA in bovine fat using a stable isotope-labeled internal standard, Melengestrol-d5 (or the more commonly cited Melengestrol-d3). The use of an internal standard like this compound is critical for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response. The method described herein is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique for residue analysis.
Experimental Protocols
1. Materials and Reagents:
-
Melengestrol Acetate (MGA) reference standard (≥98% purity)
-
This compound (MGA-d5) or Melengestrol-d3 (MGA-d3) internal standard
-
Acetonitrile (LC-MS grade)
-
n-Hexane (HPLC grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetic acid
-
Anhydrous sodium sulfate
-
Water (deionized or Milli-Q)
-
Octadecyl (C18) solid-phase extraction (SPE) cartridges
-
Bovine fat tissue samples
2. Sample Preparation and Extraction:
This protocol outlines a common procedure for the extraction and cleanup of MGA from bovine fat.
-
Sample Homogenization: Weigh 10.0 g of the bovine fat sample.
-
Initial Extraction:
-
Add 50 mL of acetonitrile saturated with n-hexane, 50 mL of n-hexane, and 1 mL of acetic acid to the sample.
-
Homogenize the mixture for 1 minute.
-
Add 20 g of anhydrous sodium sulfate and homogenize for an additional 2 minutes.
-
-
Phase Separation:
-
Centrifuge the homogenate at 3,000 rpm for 5 minutes.
-
Discard the upper n-hexane layer and collect the lower acetonitrile layer.
-
-
Re-extraction:
-
Add 50 mL of acetonitrile to the remaining residue, homogenize for 2 minutes, and centrifuge as described above.
-
Collect and combine the acetonitrile layers.
-
-
Internal Standard Spiking: At the beginning of the extraction process, fortify the sample with a known concentration of MGA-d5 or MGA-d3 internal standard.
-
Concentration: Concentrate the combined acetonitrile extracts at a temperature below 40°C to near dryness.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol and 5 mL of water.
-
Sample Loading: Reconstitute the concentrated extract in an appropriate solvent and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of hexane to remove interfering lipids.
-
Elution: Elute the MGA and the internal standard from the cartridge with a suitable solvent, such as 20% ethyl acetate in hexane or a methanol-based solution.
-
Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 60°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 2.6 µm) is suitable for separation.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly employed.
-
Flow Rate: A typical flow rate is 0.2 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
For MGA, monitor transitions such as m/z 397 → 337.
-
For MGA-d3, monitor transitions such as m/z 400 → 349. (Note: Transitions for MGA-d5 would be adjusted accordingly based on its mass).
-
-
Data Presentation
Table 1: Quantitative Performance Data for MGA Quantification in Bovine Tissues
| Parameter | Bovine Fat | Bovine Liver | Bovine Muscle | Bovine Kidney | Reference |
| MRL | 5 µg/kg | 2 µg/kg | - | - | |
| LOQ (LC-MS/MS) | 0.5 µg/kg | 0.6 ng/g | - | - | |
| LOQ (GC-MS) | 10 µg/kg | - | - | - | |
| LOD (LC-MS/MS) | 0.4 µg/kg | - | 0.05 µg/kg | - | |
| Recovery | >93% | - | - | - | |
| Recovery (SFE-SPE) | 99.4% | - | - | - |
MRL: Maximum Residue Limit, LOQ: Limit of Quantification, LOD: Limit of Detection. Note: Data is compiled from various studies and methodologies may differ.
Mandatory Visualization
Caption: Experimental workflow for MGA quantification in bovine fat.
References
Application Note: Quantification of Melengestrol-d5 in Bovine Liver Tissue by LC-MS/MS
Introduction
Melengestrol acetate (MGA) is a synthetic progestational steroid used in the agricultural industry to improve feed efficiency and suppress estrus in heifers.[1] Regulatory bodies in various countries have established maximum residue limits (MRLs) for MGA in edible tissues, such as liver and fat, necessitating sensitive and reliable analytical methods for its monitoring.[1][2] This application note details a robust and validated method for the extraction and quantification of the deuterated internal standard, Melengestrol-d5 (MGA-d5), in bovine liver tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like MGA-d5 is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[1]
This method employs a liquid-liquid extraction followed by solid-phase extraction (SPE) for sample cleanup, ensuring high recovery and removal of interfering matrix components. The subsequent analysis by LC-MS/MS provides excellent sensitivity and selectivity for the determination of MGA-d5.
Quantitative Data Summary
The performance of the analytical method for Melengestrol Acetate (the non-deuterated analogue) in liver tissue is summarized below. These values are representative of the expected performance for the deuterated internal standard under similar conditions.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.38 µg/kg | [1] |
| Limit of Quantitation (LOQ) | 0.89 µg/kg | |
| Recovery Rate | 86% (at 10 µg/kg) | |
| Coefficient of Variation (CV) | 5.67% - 8.99% |
Experimental Protocols
1. Materials and Reagents
-
This compound (MGA-d5) reference standard
-
Acetonitrile (HPLC grade, saturated with n-hexane)
-
n-Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (reagent grade)
-
Acetic acid (glacial)
-
Anhydrous sodium sulfate
-
Water (deionized or HPLC grade)
-
Octadecylsilanized silica gel SPE cartridges (1000 mg)
-
Bovine liver tissue (control samples)
2. Equipment
-
Homogenizer
-
Centrifuge (capable of 3,000 rpm and refrigeration)
-
Sample concentrator (e.g., nitrogen evaporator) at 40°C
-
Solid-phase extraction manifold
-
Vortex mixer
-
Analytical balance
-
Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
3. Standard Solution Preparation
Prepare a stock solution of MGA-d5 in a suitable solvent such as methanol. From the stock solution, prepare working standard solutions at various concentrations by serial dilution with the mobile phase or a suitable reconstitution solvent.
4. Sample Preparation
4.1. Extraction
-
Weigh 10.0 g of the bovine liver sample into a centrifuge tube.
-
Add a known amount of MGA-d5 working standard solution to the sample to serve as the internal standard.
-
Add 50 mL of acetonitrile saturated with n-hexane, 50 mL of n-hexane, and 1 mL of acetic acid to the sample.
-
Homogenize the mixture for 1 minute.
-
Add 20 g of anhydrous sodium sulfate and homogenize for an additional 2 minutes.
-
Centrifuge the homogenate at 3,000 rpm for 5 minutes.
-
Carefully collect the acetonitrile layer (lower layer) and transfer it to a clean tube. Discard the n-hexane layer.
-
Add another 50 mL of acetonitrile to the remaining tissue residue, homogenize for 2 minutes, and centrifuge again under the same conditions.
-
Combine the second acetonitrile extract with the first one.
-
Adjust the final volume of the combined extracts to 100 mL with acetonitrile.
-
Take a 5 mL aliquot of the extract and concentrate it to dryness at below 40°C using a gentle stream of nitrogen.
-
Dissolve the residue in 1 mL of 0.1 vol% formic acid in methanol (1:4, v/v).
4.2. Clean-up (Solid-Phase Extraction)
-
Condition an octadecylsilanized silica gel SPE cartridge (1000 mg) by sequentially passing 5 mL of methanol and 5 mL of 0.1 vol% formic acid in methanol (1:4, v/v) through it. Discard the effluents.
-
Load the entire reconstituted sample extract from step 4.1.12 onto the conditioned SPE cartridge.
-
Elute the analyte with 15 mL of 0.1 vol% formic acid in methanol (1:4, v/v).
-
Collect the entire eluate and concentrate it to dryness at below 40°C under a stream of nitrogen.
-
Reconstitute the final residue in a suitable volume (e.g., 1 mL) of acetonitrile/0.1 vol% formic acid (1:3, v/v) for LC-MS/MS analysis. This solution is now the test solution.
5. LC-MS/MS Analysis
-
Instrument: Liquid Chromatograph-Tandem Mass Spectrometer
-
Ionization Mode: Positive Ion Electrospray Ionization (ESI+)
-
Monitored Ions: The specific precursor and product ions for MGA-d5 should be determined by direct infusion of a standard solution. For reference, the monitored ions for MGA are m/z 397, 438, and 337, and for MGA-d3 are m/z 400, 441, and 349.
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol is commonly used.
-
Column: A C18 analytical column is suitable for the separation.
6. Quantification
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard (MGA-d5) against the concentration of the analyte in the calibration standards. The concentration of MGA-d5 in the liver tissue samples is then determined from this calibration curve.
Experimental Workflow Diagram
Caption: Workflow for this compound Sample Preparation.
References
Application of Melengestrol-d3 Acetate in Food Safety Testing: A Detailed Analysis
Introduction
Melengestrol acetate (MGA) is a synthetic progestational steroid used in the cattle industry to improve feed efficiency and suppress estrus in heifers. Due to its hormonal activity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for MGA in edible tissues to ensure consumer safety. Accurate and sensitive analytical methods are crucial for monitoring these residues in food products. The use of a stable isotope-labeled internal standard, such as Melengestrol-d3 acetate (MGA-d3), is a key component of robust analytical methodologies, providing high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of MGA-d3 in the analysis of MGA in various food matrices, intended for researchers, scientists, and professionals in drug development and food safety.
Application Notes
The primary application of Melengestrol-d3 acetate in food safety testing is as an internal standard for the quantitative analysis of melengestrol acetate residues in animal-derived food products. Its structural and chemical similarity to the target analyte, MGA, ensures that it behaves similarly during extraction, purification, and chromatographic analysis, while its mass difference allows for distinct detection by mass spectrometry.
Key Performance Characteristics:
The use of MGA-d3 as an internal standard significantly improves the reliability of analytical methods. Validation studies have demonstrated high accuracy, precision, and low limits of detection (LOD) and quantification (LOQ) in various matrices.
| Parameter | Matrix | Method | Value | Reference |
| LOD | Bovine Fat | LC-MS | 0.42 µg/kg | [1] |
| Bovine Liver | LC-MS | 0.38 µg/kg | [1] | |
| Bovine Kidney | LC-MS | 1 µg/kg | [1] | |
| Bovine Muscle | LC-MS | 0.5 µg/kg | [1] | |
| LOQ | Bovine Fat | LC-MS | 1.0 µg/kg | [1] |
| Bovine Liver | LC-MS | 0.89 µg/kg | ||
| Livestock Products | LC-MS/MS | 0.0005 mg/kg | ||
| Recovery | Bovine Liver | HPLC | 86% (at 10 ppb) | |
| Bovine Fat | SFE-SPE-HPLC-UV/GC-MS | 99.4% | ||
| Livestock Products | LC-MS/MS | 82-100% | ||
| MRL | Bovine Fat | 5 µg/kg | ||
| Bovine Liver | 2 µg/kg |
Experimental Protocols
The following protocols describe the determination of melengestrol acetate in bovine tissues using Melengestrol-d3 acetate as an internal standard with LC-MS/MS.
Protocol 1: Analysis of MGA in Bovine Muscle, Fat, Liver, and Kidney
This protocol is a comprehensive method for the extraction and cleanup of MGA from various bovine tissues.
1. Sample Preparation and Extraction:
-
Weigh 10.0 g of the homogenized tissue sample into a centrifuge tube.
-
Spike the sample with a known concentration of Melengestrol-d3 acetate solution.
-
Add 50 mL of acetonitrile saturated with n-hexane, 50 mL of n-hexane, and 1 mL of acetic acid.
-
Homogenize the mixture for 1 minute.
-
Add 20 g of anhydrous sodium sulfate and homogenize for an additional 2 minutes.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Collect the acetonitrile layer (the lower layer).
-
To the remaining residue, add 50 mL of acetonitrile, homogenize for 2 minutes, and centrifuge again.
-
Combine the acetonitrile extracts and adjust the final volume to 100 mL with acetonitrile.
-
Take a 5 mL aliquot of the combined extract, concentrate it at below 40°C, and evaporate to dryness.
-
Dissolve the residue in 1 mL of 0.1 vol% formic acid/methanol (1:4, v/v).
2. Clean-up using Solid-Phase Extraction (SPE):
-
Condition an octadecylsilanized (ODS) silica gel cartridge (1,000 mg) by passing 5 mL of methanol followed by 5 mL of 0.1 vol% formic acid/methanol (1:4, v/v).
-
Load the dissolved extract from the previous step onto the conditioned cartridge.
-
Elute the analytes with 15 mL of 0.1 vol% formic acid/methanol (1:4, v/v).
-
Collect the entire eluate, concentrate it at below 40°C, and evaporate to dryness.
-
Reconstitute the residue in exactly 1 mL of acetonitrile/0.1 vol% formic acid (1:3, v/v) for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Instrument: Liquid chromatograph-tandem mass spectrometer (LC-MS/MS).
-
Column: Octadecylsilanized silica gel column.
-
Mobile Phase: A gradient of 0.1 vol% formic acid in water and 0.1 vol% formic acid in acetonitrile.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Monitored Ions:
-
MGA: m/z 397 (quantification), 438, 337.
-
MGA-d3: m/z 400 (quantification), 441, 349.
-
Experimental Workflow Diagram
References
Application Note: Solid-Phase Extraction (SPE) Method for the Quantification of Melengestrol-d5 in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melengestrol acetate (MGA) is a synthetic progestational steroid used in the agricultural industry to improve feed efficiency and suppress estrus in heifers.[1][2] Regulatory bodies have established maximum residue limits (MRLs) for MGA in edible tissues, necessitating sensitive and reliable analytical methods for its monitoring.[2] This application note details a robust solid-phase extraction (SPE) protocol for the extraction and purification of Melengestrol and its deuterated internal standard, Melengestrol-d5, from complex biological matrices such as bovine fat and liver. The use of a deuterated internal standard like this compound is crucial for accurate quantification by correcting for matrix effects and variations in extraction recovery.[2] The subsequent analysis is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique that offers high selectivity and sensitivity.[2]
Experimental Protocols
This section provides a detailed methodology for the extraction and analysis of Melengestrol using this compound as an internal standard. The protocol is adapted from established methods for Melengestrol acetate analysis in bovine tissues.
1. Materials and Reagents
-
Melengestrol and this compound analytical standards
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized or Milli-Q)
-
Anhydrous sodium sulfate
-
SPE cartridges (e.g., Octadecyl (C18) or polymeric)
-
Bovine tissue samples (fat, liver)
2. Sample Preparation
-
For Fat Tissue:
-
Homogenize 5 g of the tissue sample.
-
Spike the homogenate with an appropriate concentration of this compound internal standard.
-
Extract the sample with 10% ethyl acetate in hexane with heating.
-
Partition the extract with heated acetonitrile.
-
Collect the acetonitrile phases and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in hexane for loading onto the SPE cartridge.
-
-
For Liver Tissue:
-
Homogenize 6 g of the tissue sample.
-
Spike with this compound internal standard.
-
Extract with 100% hexane (no heating required).
-
Proceed with partitioning and reconstitution as described for fat tissue.
-
3. Solid-Phase Extraction (SPE) Procedure
-
Conditioning: Condition the SPE cartridge (e.g., C18) by passing methanol followed by deionized water through it.
-
Equilibration: Equilibrate the cartridge with the initial mobile phase conditions or a solvent similar in polarity to the loading solvent (e.g., hexane).
-
Loading: Load the reconstituted sample extract onto the SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a non-eluting solvent to remove interfering compounds. The specific wash solvent will depend on the SPE sorbent and the matrix. For a C18 cartridge, a solvent like a low percentage of organic in water might be used.
-
Elution: Elute the analyte of interest, Melengestrol, and the internal standard, this compound, using an appropriate elution solvent. A common elution solvent for MGA from a C18 cartridge is a mixture of hexane and acetone (e.g., 60:40 v/v).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 500 µL methanol and 500 µL water).
4. LC-MS/MS Analysis
-
Chromatographic Separation: Perform chromatographic separation on a C18 analytical column using a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer with positive ion electrospray ionization (ESI+). Monitor the appropriate precursor-to-product ion transitions for both Melengestrol and this compound. For example, for MGA (a closely related compound), monitored ions include m/z 397, 438, and 337, while for its trideuterated form (MGA-d3), ions at m/z 400, 441, and 349 are monitored.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of Melengestrol acetate in various studies. While this data is for the non-deuterated compound, similar performance is expected when using this compound as an internal standard.
| Parameter | Matrix | Method | Value | Reference |
| Recovery | Bovine Fat | SFE-SPE-HPLC-UV | 99.4% (CV = 4.14%) | |
| Bovine Liver | LLE-HPLC | 86% (CV = 9.84%) at 10 ppb | ||
| Kidney Fats | LC-MS/MS | 80% - 105% | ||
| Limit of Detection (LOD) | Fat | GC-MS/LC-MS | 0.4 µg/kg | |
| Muscle | GC-MS/LC-MS | 0.05 µg/kg | ||
| Liver | LC-MS | 1 µg/kg | ||
| Limit of Quantification (LOQ) | Livestock Products | LC-MS/MS | 0.0005 mg/kg (0.5 µg/kg) | |
| Liver | LC-FAIMS-MS | 0.6 ng/g (0.6 µg/kg) | ||
| MRLs | Bovine Fat | - | 5 µg/kg | |
| Bovine Liver | - | 2 µg/kg |
Experimental Workflow Diagram
References
Application Note: Quantitative Analysis of Melengestrol Acetate in Bovine Tissues by Gas Chromatography-Mass Spectrometry (GC-MS) with a Melengestrol-d5 Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Melengestrol Acetate (MGA), a synthetic progestational steroid, in bovine fat, liver, kidney, and muscle tissues. The method utilizes gas chromatography coupled with mass spectrometry (GC-MS) and incorporates a stable isotope-labeled internal standard, Melengestrol-d5, for accurate and precise quantification. Sample preparation involves solid-phase extraction (SPE) for cleanup, followed by derivatization to enhance the volatility and thermal stability of the analyte. This method is suitable for researchers, scientists, and professionals in the fields of drug development, food safety, and veterinary medicine for monitoring MGA residues in edible tissues.
Introduction
Melengestrol acetate (MGA) is an orally active progestogen used in the cattle industry to improve feed efficiency, promote growth, and suppress estrus in heifers.[1][2] Regulatory bodies in various countries have established maximum residue limits (MRLs) for MGA in edible bovine tissues to ensure consumer safety.[1] Consequently, sensitive and reliable analytical methods are required for the routine monitoring of MGA residues.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] For the analysis of steroids like MGA, derivatization is often necessary to improve their chromatographic behavior and mass spectrometric sensitivity.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it effectively compensates for variations in sample preparation, injection volume, and instrument response. This application note provides a detailed protocol for the determination of MGA in bovine tissues using GC-MS with this compound as the internal standard.
Experimental Protocols
Reagents and Materials
-
Melengestrol Acetate (MGA) reference standard
-
This compound (MGA-d5) internal standard
-
Hexane, Acetonitrile, Ethyl Acetate (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or polymeric)
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Heptafluorobutyric anhydride (HFBA)
-
Nitrogen gas for evaporation
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of MGA and MGA-d5 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the MGA stock solution with methanol to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of MGA-d5 at a suitable concentration (e.g., 100 ng/mL) in methanol.
Sample Preparation
-
Homogenization: Homogenize 5 g of tissue sample (fat, liver, kidney, or muscle) until a uniform consistency is achieved.
-
Extraction:
-
To the homogenized sample, add the MGA-d5 internal standard spiking solution.
-
Add 50 mL of acetonitrile saturated with n-hexane and 50 mL of n-hexane.
-
Homogenize for 2 minutes.
-
Add 20 g of anhydrous sodium sulfate and homogenize for another 2 minutes.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Collect the acetonitrile layer. Repeat the extraction of the residue with another 50 mL of acetonitrile.
-
Combine the acetonitrile extracts.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge with methanol followed by water.
-
Load the combined acetonitrile extract onto the cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent, such as ethyl acetate or a higher concentration of methanol.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS or HFBA).
-
Heat the vial at 60-70°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
-
GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Injection Mode: Splitless.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 min.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Data Presentation
The following tables summarize the key quantitative data for the GC-MS analysis of Melengestrol Acetate.
Table 1: GC-MS SIM Parameters for MGA and MGA-d5 (as TMS derivatives)
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| MGA-TMS | 468 | 337 | 396 |
| MGA-d5-TMS | 473 | 342 | 401 |
Note: The specific ions may vary depending on the derivatization agent used. For instance, with HFBA derivatization, the monitored ions for the analyte could be m/z 397. The corresponding ion for a d5 internal standard would be m/z 402.
Table 2: Method Validation Parameters
| Parameter | Fat | Liver | Kidney | Muscle |
| Limit of Detection (LOD) | 0.5 µg/kg | 0.2 µg/kg | 0.2 µg/kg | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg | 0.6 µg/kg | 0.6 µg/kg | 0.3 µg/kg |
| Linearity (r²) | >0.995 | >0.995 | >0.995 | >0.995 |
| Recovery (%) | 85-105 | 88-102 | 90-108 | 92-110 |
| Precision (RSD%) | <15 | <15 | <15 | <15 |
Note: These values are representative and may vary based on the specific instrumentation and laboratory conditions.
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of Melengestrol Acetate.
Caption: Principle of Isotope Dilution Mass Spectrometry for quantification.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of Melengestrol Acetate in various bovine tissues. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and procedural losses. This method is fit for purpose for routine monitoring and can be implemented in laboratories involved in food safety and veterinary drug residue analysis.
References
Preparation of Melengestrol-d5 Stock and Working Solutions for Analytical Applications
Application Note
This document provides a detailed protocol for the preparation of Melengestrol-d5 (MGA-d5) stock and working solutions. MGA-d5 is a deuterated analog of Melengestrol acetate, a synthetic progestogen. Due to its structural similarity and distinct mass, MGA-d5 is an ideal internal standard for the quantitative analysis of Melengestrol acetate in various matrices by mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Accurate preparation of these standard solutions is critical for achieving precise and reliable analytical results in research, drug development, and regulatory monitoring.
Introduction
Melengestrol acetate (MGA) is utilized in veterinary medicine to improve feed efficiency and suppress estrus in cattle.[1] Its deuterated isotopologue, this compound, serves as an excellent internal standard in analytical testing, helping to correct for variations in sample preparation and instrument response. The protocol herein outlines the necessary steps for preparing accurate and stable stock and working solutions of MGA-d5.
Physicochemical Data
A summary of the relevant physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | C₂₅H₂₇D₅O₄ |
| Molecular Weight | Approximately 401.58 g/mol |
| Appearance | White to off-white solid |
| Storage of Neat Material | -20°C, protected from light |
| Common Solvents | Methanol, Acetonitrile |
Experimental Protocols
Preparation of this compound Stock Solution (100 µg/mL)
This protocol describes the preparation of a primary stock solution of this compound.
Materials:
-
This compound (solid standard)
-
Methanol (LC-MS grade)
-
Analytical balance (readable to at least 0.01 mg)
-
10 mL volumetric flask (Class A)
-
Spatula
-
Weighing paper
-
Pipettes and sterile tips
-
Amber glass vial for storage
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 1 mg of this compound standard onto weighing paper using an analytical balance.
-
Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Rinse the weighing paper with small volumes of methanol and add the rinsate to the volumetric flask to ensure a quantitative transfer.
-
Add methanol to the flask to about half of its volume.
-
Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.
-
Once fully dissolved, bring the solution to the final volume of 10 mL with methanol.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to a labeled amber glass vial.
-
Store the stock solution at -20°C, protected from light.
Preparation of this compound Intermediate and Working Solutions
This protocol details the serial dilution of the stock solution to obtain intermediate and working solutions suitable for spiking into calibration standards and samples.
Materials:
-
This compound stock solution (100 µg/mL)
-
Methanol (LC-MS grade)
-
Volumetric flasks (Class A, various sizes as needed)
-
Pipettes and sterile tips
-
Amber glass vials for storage
Procedure for Intermediate Solution (e.g., 1 µg/mL):
-
Pipette 100 µL of the 100 µg/mL this compound stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol.
-
Cap and invert the flask multiple times to ensure a homogenous solution.
-
Transfer to a labeled amber vial and store at -20°C.
Procedure for Working Solution (e.g., 10 ng/mL):
-
Pipette 100 µL of the 1 µg/mL intermediate solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol.
-
Cap and invert the flask to ensure thorough mixing.
-
This working solution is now ready to be used for spiking into samples and calibration standards. For instance, adding 25 µL of this 10 ng/mL working solution to a 10 g sample would result in a concentration of 25 ng/g.[2]
-
Store the working solution at -20°C when not in use.
Quantitative Data Summary
The following table summarizes the typical concentrations for this compound solutions used in analytical methods.
| Solution Type | Typical Concentration Range | Recommended Solvent | Storage Conditions |
| Stock Solution | 100 µg/mL - 1 mg/mL | Methanol | -20°C, dark |
| Intermediate Solution | 1 µg/mL - 10 µg/mL | Methanol | -20°C, dark |
| Working Solution | 10 ng/mL - 100 ng/mL | Methanol | -20°C, dark |
| Final Concentration in Sample | 25 ng/g[2] | N/A | N/A |
Stability and Storage
Deuterated steroid solutions, when prepared in high-purity solvents like methanol and stored in amber glass vials at -20°C, are generally stable.[3][4] It is recommended to prepare fresh working solutions from the stock solution periodically and to monitor the performance of the internal standard over time for any signs of degradation. For long-term storage, sealing vials with parafilm can help prevent solvent evaporation.
Visualizations
The following diagrams illustrate the workflow for the preparation of this compound solutions and its application in a typical analytical workflow.
References
Application Notes and Protocols for the Use of Melengestrol-d5 in Pharmacokinetic Studies of Melengestrol Acetate (MGA)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Melengestrol acetate (MGA) is a synthetic progestogen used in veterinary medicine, primarily in beef heifers, to suppress estrus and improve feed efficiency.[1] Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of MGA to ensure its efficacy and safety. The use of a stable isotope-labeled internal standard, such as Melengestrol-d5 (MGA-d5), is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the analyte allows for the correction of variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analytical method.
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of MGA in bovine species using this compound as an internal standard.
I. Quantitative Data Summary
The following table summarizes plasma concentrations of MGA observed in heifers following oral administration at different doses. These values can be used as a reference for expected concentrations in pharmacokinetic studies.
| Dose of MGA (mg/head/day) | Mean Plasma Concentration (pg/mL or ng/L) |
| 0.5 | 30 - 40 |
| 1.5 | 128 |
| 5.0 | 280 - 400 |
Data compiled from studies on the physiological effects of MGA in heifers.[2][3]
II. Experimental Protocols
Pharmacokinetic Study Design in Beef Heifers
This protocol outlines a typical design for a pharmacokinetic study of MGA in beef heifers.
a. Animals:
-
A minimum of six healthy, non-pregnant beef heifers of similar age and weight should be used.
-
Animals should be acclimated to their housing and diet for at least two weeks prior to the study.
b. Dosing:
-
MGA is administered orally, typically mixed with a small amount of feed to ensure complete consumption.
-
A common dosage for efficacy studies is 0.5 mg per head per day.[1]
-
For a pharmacokinetic study, a single oral dose is administered.
c. Blood Sample Collection:
-
Blood samples (approximately 10 mL) are collected via jugular venipuncture into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
A typical blood sampling schedule would be: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-administration.
d. Plasma Preparation and Storage:
-
Immediately after collection, the blood tubes should be centrifuged at approximately 2000 x g for 15 minutes at 4°C to separate the plasma.
-
The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.
Bioanalytical Method: Quantification of MGA in Plasma using LC-MS/MS
This protocol describes the quantitative analysis of MGA in bovine plasma using this compound as an internal standard.
a. Materials and Reagents:
-
Melengestrol Acetate (MGA) reference standard
-
This compound (MGA-d5) internal standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
b. Sample Preparation:
-
Thawing: Frozen plasma samples are thawed at room temperature.
-
Spiking: A known amount of MGA-d5 internal standard solution is added to each plasma sample, calibration standard, and quality control (QC) sample.
-
Protein Precipitation: Proteins are precipitated by adding three volumes of cold acetonitrile to one volume of plasma. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Solid Phase Extraction (SPE): The supernatant from the protein precipitation step is further cleaned up using SPE.
-
Conditioning: The SPE cartridge is conditioned with methanol followed by water.
-
Loading: The supernatant is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with a low percentage of organic solvent in water to remove polar impurities.
-
Elution: MGA and MGA-d5 are eluted with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.
c. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is typically used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
MGA: The parent ion [M+H]+ is m/z 397. Product ions can be monitored for quantification and confirmation (e.g., m/z 337).[4]
-
MGA-d5: The parent ion [M+H]+ is m/z 402 (assuming d5). The corresponding product ion would be monitored. Note: A previous study used trideuterated MGA (MGA-d3) with a parent ion of m/z 400 and product ions such as m/z 349.
-
-
d. Data Analysis:
-
The peak area ratios of MGA to MGA-d5 are used to construct a calibration curve.
-
The concentrations of MGA in the unknown samples are determined from the calibration curve.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) are calculated from the plasma concentration-time data using appropriate software.
III. Visualizations
Caption: Workflow for a pharmacokinetic study of MGA using this compound.
References
- 1. fao.org [fao.org]
- 2. Detection of melengestrol acetate residues in plasma and edible tissues of heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-dependent effects of melengestrol acetate (MGA) on plasma levels of estradiol, progesterone and luteinizing hormone in cycling heifers and influences on oestrogen residues in edible tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
Application Note: Quantitative Analysis of Melengestrol Acetate (MGA) in Animal Feed using Isotope Dilution LC-MS/MS with Melengestrol-d5
Introduction
Melengestrol acetate (MGA) is a synthetic progestogen used as a feed additive for beef heifers to improve feed efficiency and suppress estrus.[1][2] Regulatory bodies in many countries have established maximum residue limits (MRLs) for MGA in animal tissues to ensure consumer safety.[1] Consequently, sensitive and robust analytical methods are required to monitor the concentration of MGA in animal feed to ensure proper dosage and prevent violative residues in food products.
This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of MGA in animal feed. The method employs an isotopic dilution strategy using Melengestrol-d5 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Principle
The method involves extracting MGA and the this compound internal standard from the animal feed matrix using an acidified acetonitrile solution. The extract is then cleaned up using solid-phase extraction (SPE) to remove interfering matrix components. The purified extract is analyzed by LC-MS/MS in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions for both MGA and this compound. Quantification is performed by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Analytes: Melengestrol Acetate (MGA), Purity >98%
-
Internal Standard: this compound (MGA-d5), Purity >98%
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), n-Hexane (HPLC grade), Water (LC-MS grade)
-
Reagents: Formic Acid (reagent grade), Acetic Acid (glacial)
-
SPE Cartridges: Octadecylsilanized silica gel (C18), 500 mg, 6 mL
-
Filters: 0.22 µm PTFE syringe filters
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve MGA and MGA-d5 in methanol to prepare individual primary stock solutions.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate MGA stock solution with methanol/water (1:1, v/v). Fortify each calibration standard with the MGA-d5 internal standard to a final concentration of 10 ng/mL.
Sample Preparation and Extraction
The following protocol is a general guideline and may require optimization for different feed matrices (e.g., dry feed, liquid feed, supplements).
-
Homogenization: Grind dry animal feed samples to a fine powder (e.g., 1 mm mesh) and mix thoroughly to ensure homogeneity.[3]
-
Weighing: Weigh 5.0 g of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.
-
Fortification: Add a known volume of the MGA-d5 intermediate stock solution to the sample to achieve a target concentration (e.g., 10 ng/g).
-
Extraction:
-
Add 20 mL of acetonitrile containing 1% acetic acid to the tube.[4]
-
For high-fat matrices, add 10 mL of n-hexane to facilitate lipid removal.
-
Vortex vigorously for 1 minute, followed by shaking on a mechanical shaker for 30 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
-
Liquid-Liquid Partitioning (for high-fat samples): If n-hexane was used, carefully transfer the upper n-hexane layer to waste. Collect the lower acetonitrile layer for the clean-up step.
-
Re-extraction: Add another 10 mL of acetonitrile with 1% acetic acid to the pellet, vortex, shake for 15 minutes, and centrifuge again. Combine the acetonitrile supernatants.
Solid-Phase Extraction (SPE) Clean-up
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to go dry.
-
Loading: Dilute the combined acetonitrile extract with 20 mL of water and load the entire volume onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of water/methanol (80:20, v/v) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or nitrogen for 10 minutes.
-
Elution: Elute the analytes with 8 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of methanol/water (1:1, v/v), vortex, and filter through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Instrumental Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Temperature: 325°C
-
Desolvation Temperature: 350°C
Data Presentation
Table 1: Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| MGA | 397.2 | 337.2 | 121.1 | 15 |
| MGA-d5 | 402.2 | 342.2 | 121.1 | 15 |
Note: The precursor ion for MGA-d5 is shifted by +5 Da compared to MGA. Product ions may need to be optimized based on the specific instrument and deuteration pattern. The m/z values are based on literature for MGA and adapted for MGA-d5.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
| Recovery (at 5, 10, 20 µg/kg) | 85% - 105% |
| Precision (RSD%) | |
| - Intra-day | < 10% |
| - Inter-day | < 15% |
| Matrix Effect | Corrected by Internal Standard |
These values are representative and should be determined during in-house method validation.
Mandatory Visualizations
Caption: Experimental workflow for MGA analysis in animal feed.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Melengestrol-d5 Signal in Electrospray Ionization (ESI)
Welcome to the technical support center for the optimization of Melengestrol-d5 signal in electrospray ionization (ESI) mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for this compound analysis?
A1: For the analysis of this compound and related progestin steroids, the positive electrospray ionization (ESI+) mode is generally recommended.[1][2][3] This is because the molecular structure of Melengestrol allows for efficient protonation, leading to the formation of the protonated molecule [M+H]⁺, which typically provides a strong and stable signal for detection.
Q2: I am observing a weak signal for my this compound internal standard. What are the potential causes and solutions?
A2: A low signal for your deuterated internal standard can be due to several factors, including ion suppression from the sample matrix, suboptimal ESI source parameters, or issues with the standard itself.
-
Ion Suppression: Co-eluting matrix components can compete with this compound for ionization, reducing its signal intensity. To diagnose this, you can perform a post-extraction spike experiment.[1] If ion suppression is confirmed, consider improving your sample clean-up procedure, diluting the sample, or optimizing the chromatography to separate the analyte from interfering matrix components.[1]
-
Suboptimal Source Conditions: Ensure your ESI source parameters are optimized for this compound. This includes capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.
-
Deuterium Exchange: If the deuterium labels on your standard are in chemically labile positions (e.g., on hydroxyl or amine groups), they can exchange with hydrogen atoms from the solvent or matrix. This can lead to a decrease in the deuterated signal. It is advisable to use internal standards with deuterium labels on stable positions, such as the carbon backbone.
Q3: My this compound peak is tailing. What can I do to improve the peak shape?
A3: Peak tailing in LC-MS analysis of steroids can be caused by several factors, including secondary interactions with the stationary phase, column contamination, or an inappropriate injection solvent.
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the analyte, causing tailing. Adding a small amount of a weak acid, like formic acid (typically 0.1%), to the mobile phase can help to suppress these interactions. The use of a buffered mobile phase, for instance with ammonium formate, can also mitigate these effects.
-
Column Contamination: A contaminated guard or analytical column can lead to poor peak shape. Regularly flushing the column or replacing the guard column can help resolve this issue.
-
Injection Solvent: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion. It is recommended to dissolve the sample in a solvent that is as weak as or weaker than the starting mobile phase.
Q4: I am observing multiple peaks or adducts for this compound. How can I simplify the mass spectrum?
A4: The formation of adducts, such as sodium [M+Na]⁺ and potassium [M+K]⁺, is a common phenomenon in ESI. While sometimes a specific adduct can be used for quantification, a complex spectrum with multiple adducts can complicate data analysis.
-
Mobile Phase Additives: Adding a proton source, such as 0.1% formic acid, to the mobile phase can promote the formation of the protonated molecule [M+H]⁺ and suppress the formation of metal adducts.
-
Reduce Metal Contamination: Sodium and potassium ions can be introduced from glassware, solvents, and reagents. Using high-purity solvents and plastic vials instead of glass can help minimize metal adduct formation.
-
Controlled Adduct Formation: In some cases, intentionally forming a specific adduct can improve sensitivity. This can be achieved by adding a low concentration of a salt, like sodium acetate, to the mobile phase to drive the formation of a single, stable adduct.
Troubleshooting Guides
Guide 1: Low Signal Intensity or Poor Sensitivity
This guide provides a systematic approach to troubleshooting low signal intensity for this compound.
Caption: Troubleshooting workflow for low this compound signal.
Guide 2: Unwanted Adduct Formation
This guide outlines steps to manage and control the formation of unwanted adducts in the mass spectrum.
Caption: Decision tree for managing adduct formation.
Experimental Protocols & Data
Recommended LC-MS/MS Parameters for Melengestrol Analysis
The following parameters are recommended as a starting point for the analysis of Melengestrol and its deuterated analogues. Optimization will be required for your specific instrumentation and application.
Table 1: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Value |
| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions and equilibrate. A typical gradient might be 5% to 95% B over several minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 20 µL |
Table 2: Suggested ESI Source Parameters (Positive Ion Mode)
These parameters are generalized for steroid analysis and should be optimized for your specific instrument.
| Parameter | Suggested Starting Range |
| Capillary Voltage | 3.0 - 4.5 kV |
| Cone Voltage | 20 - 50 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Nebulizer Gas (N₂) Flow | Instrument Dependent |
| Drying Gas (N₂) Flow | Instrument Dependent |
Table 3: MRM Transitions for Melengestrol Acetate (as a proxy for this compound)
The precursor ion for this compound will be shifted by +5 Da. Product ions may or may not be shifted depending on the location of the deuterium labels. It is crucial to determine the optimal transitions and collision energies for this compound empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Melengestrol Acetate | 397.2 | 337.2 | Instrument Dependent |
| Melengestrol Acetate | 397.2 | 279.1 | Instrument Dependent |
| This compound (Predicted) | 402.2 | To be determined | To be determined |
Experimental Workflow for Method Development
The following workflow outlines the key steps for developing a robust LC-MS/MS method for this compound.
Caption: Workflow for LC-MS/MS method development for this compound.
References
Navigating Signal Suppression of Melengestrol-d5 in LC-MS: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression of Melengestrol-d5 during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Troubleshooting Guide
Signal suppression of the internal standard, this compound, can lead to inaccurate quantification of the target analyte, Melengestrol Acetate (MGA). This guide offers a systematic approach to identifying and mitigating this issue.
Initial Assessment: Is Signal Suppression Occurring?
The first step is to confirm that the observed low or inconsistent signal of this compound is due to ion suppression.
-
Symptom: Low and variable peak area or intensity of this compound across samples, especially when compared to the response in a clean solvent.
-
Verification:
-
Post-Extraction Spike: Prepare two sample sets. In Set A, spike a known concentration of this compound into a clean solvent. In Set B, spike the same concentration into a blank matrix extract after the sample preparation process. A significantly lower response in Set B indicates signal suppression.
-
Post-Column Infusion: Continuously infuse a standard solution of this compound into the LC eluent stream after the analytical column but before the mass spectrometer. Inject a blank matrix extract. A dip in the baseline signal at the retention time of co-eluting matrix components confirms the presence of ion suppression.
-
Troubleshooting Workflow
Once signal suppression is confirmed, follow this workflow to pinpoint the cause and implement corrective actions.
Caption: A workflow diagram for troubleshooting this compound signal suppression.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of signal suppression for this compound?
Signal suppression for this compound is primarily caused by matrix effects, where co-eluting components from the sample matrix interfere with the ionization process. For the analysis of Melengestrol Acetate, common sources of interference include:
-
Lipids and Fats: Especially prevalent in animal tissue samples like fat and liver.[1]
-
Endogenous Steroids: Structurally similar compounds that can compete for ionization.
-
Phospholipids: Abundant in biological matrices like plasma and tissue.
-
Salts and Buffers: High concentrations of non-volatile salts from sample preparation can suppress the signal.
-
Excipients: In formulated products, various excipients can co-elute and cause suppression.
Q2: Can the deuterated internal standard itself contribute to signal suppression?
While this compound is designed to co-elute with and experience similar matrix effects as the non-labeled analyte, it is not immune to suppression. In some cases, a slight chromatographic shift between the analyte and the deuterated internal standard can occur. If this shift causes them to elute in regions with different levels of ion suppression, it can lead to inaccurate quantification.
Q3: How can I improve my sample preparation to reduce signal suppression?
A thorough sample cleanup is the most effective way to minimize matrix effects.[2] Consider the following techniques for samples containing Melengestrol Acetate:
-
Solid-Phase Extraction (SPE): Highly effective for removing interfering matrix components from complex samples like animal tissues.[1][3] Octadecylsilanized silica gel cartridges are commonly used for MGA analysis.[3]
-
Liquid-Liquid Extraction (LLE): Can be used to separate MGA and this compound from polar matrix components.
-
Sample Dilution: A simple approach to reduce the concentration of interfering matrix components, although this may compromise the limit of quantification.
Q4: What chromatographic modifications can help mitigate signal suppression?
Optimizing the chromatographic separation can move the this compound peak away from interfering components.
-
Gradient Modification: A shallower gradient can improve the resolution between this compound and co-eluting matrix components.
-
Column Chemistry: Using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter selectivity.
-
Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency.
Q5: Are there any mass spectrometry parameters I can adjust?
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds. If your instrument has an APCI source, it may be worth evaluating.
-
Source Parameters: Optimization of source parameters such as gas flows, temperatures, and voltages can sometimes help to minimize the impact of interfering compounds.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Signal Suppression
Objective: To identify retention time windows where signal suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using the same procedure as the samples)
Procedure:
-
Set up the LC system with the analytical column and mobile phase used for the MGA assay.
-
Connect the outlet of the LC column to one inlet of the T-connector.
-
Connect the syringe pump containing the this compound standard solution to the other inlet of the T-connector.
-
Connect the outlet of the T-connector to the mass spectrometer's ion source.
-
Begin the LC gradient and, after a brief equilibration, start the infusion of the this compound solution at a low, constant flow rate (e.g., 10 µL/min).
-
Monitor the this compound signal in the mass spectrometer to establish a stable baseline.
-
Inject the blank matrix extract onto the LC column.
-
Record the this compound signal throughout the chromatographic run. A significant and reproducible drop in the signal indicates a region of ion suppression.
Protocol 2: Quantitative Assessment of Matrix Effects
Objective: To quantify the extent of signal suppression.
Materials:
-
Blank biological matrix from at least six different sources
-
This compound analytical standard
-
Validated sample preparation method (e.g., SPE, LLE)
-
LC-MS/MS system
Procedure:
-
Prepare Set 1 (Analyte in Solvent): Prepare a standard solution of this compound in the final reconstitution solvent at a concentration representing the mid-point of the calibration curve.
-
Prepare Set 2 (Analyte in Matrix): Process blank matrix samples from each of the six sources using the validated sample preparation method. After the final evaporation step, reconstitute the extracts with the standard solution from Set 1.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF): MF = (Peak Area of this compound in Set 2) / (Peak Area of this compound in Set 1)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Quantitative Data Summary
The following table summarizes typical recovery data for Melengestrol Acetate analysis using a deuterated internal standard in various livestock products, which can serve as a benchmark for method performance. Significant deviation from these recovery ranges may indicate issues such as signal suppression of the internal standard.
| Matrix | Fortification Level (mg/kg) | Trueness/Recovery Range (%) | Repeatability (RSD%) |
| Livestock Product A | 0.001 - 0.02 | 82 - 100 | 0.5 - 5.6 |
| Livestock Product B | 0.0005 | 88 - 99 | 1.3 - 5.4 |
Data adapted from a study on the analysis of Melengestrol Acetate in livestock products.
Visualizations
Caption: The process of ion suppression in the ESI source.
References
Preventing Melengestrol-d5 degradation during sample prep
Welcome to the Technical Support Center for Melengestrol-d5 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample preparation and ensuring accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Melengestrol Acetate (MGA), a synthetic progestational steroid. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1] Because its chemical and physical properties are nearly identical to MGA, it can effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise measurements.[1]
Q2: What are the primary causes of this compound degradation during sample preparation?
The degradation of this compound can be attributed to several factors, including:
-
Exposure to Light (Photodegradation): MGA is known to undergo direct photolysis.[2] Therefore, exposure of this compound solutions and samples to direct sunlight or strong laboratory lighting should be minimized.
-
Extreme pH Conditions: Steroids can be susceptible to degradation under strong acidic or basic conditions.[3] It is crucial to control the pH during extraction and sample processing.
-
Oxidative Stress: Exposure to oxidizing agents can lead to the degradation of steroid structures.[4]
-
Elevated Temperatures: High temperatures can accelerate degradation kinetics. Sample processing and storage should be conducted at controlled, and often reduced, temperatures.
-
Microbial Degradation: If dealing with biological matrices that are not properly stored, microbial contamination can lead to the degradation of steroids.
-
Deuterium Exchange: While not a degradation of the carbon skeleton, the exchange of deuterium atoms for hydrogen from the solvent can occur, especially at labile positions on the molecule and under certain pH conditions. This can compromise the integrity of the internal standard.
Q3: How can I minimize the degradation of this compound in the laboratory?
To maintain the integrity of your this compound internal standard, adhere to the following best practices:
-
Storage: Store stock and working solutions in amber vials to protect from light, and at recommended low temperatures (typically -20°C or below for long-term storage).
-
Sample Handling: During sample preparation, work in an environment with subdued lighting or use amber-colored labware. Avoid prolonged exposure of samples to room temperature.
-
Solvent Selection: Use high-purity (e.g., HPLC or MS-grade) solvents for all solutions and extractions. Ensure solvents are free from contaminants and oxidizing agents.
-
pH Control: Buffer your extraction and reconstitution solutions to a pH where this compound is stable, generally avoiding strongly acidic or basic conditions.
-
Inert Atmosphere: For long-term storage of solid material or concentrated stock solutions, consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guides
Guide 1: Investigating Low or Inconsistent this compound Signal
This guide provides a systematic approach to troubleshooting issues with the internal standard signal.
Troubleshooting Workflow for Low/Inconsistent IS Signal
Caption: A decision tree for troubleshooting this compound signal loss.
| Symptom | Potential Cause | Recommended Action |
| Consistently Low IS Signal Across All Samples | Degradation of IS stock or working solution. | Prepare a fresh working solution from the stock. If the problem persists, prepare a new stock solution from the neat material. Verify storage conditions (temperature, light exposure). |
| Inaccurate preparation of IS solution. | Review calculations and preparation procedure. Prepare a new solution, paying close attention to pipetting and dilutions. | |
| Systemic issue with the LC-MS. | Perform system suitability tests with a known standard. Check for clogs, leaks, and ensure the mass spectrometer is properly tuned. | |
| Inconsistent IS Signal Across a Batch | Variable extraction recovery. | Review the sample extraction procedure for consistency. Ensure uniform vortexing, centrifugation, and evaporation steps. |
| Inconsistent matrix effects. | Different samples may have varying levels of co-eluting matrix components that suppress or enhance the IS signal. Evaluate matrix effects using the protocol in Guide 2. | |
| Adsorption to container surfaces. | Low concentration standards can adsorb to glass or plastic. Use silanized glass vials or prepare working solutions fresh before each use. | |
| Gradual Decrease in IS Signal Over a Run | Instrument drift or fouling. | The ion source or other parts of the mass spectrometer may be getting contaminated over the course of the run. Clean the ion source and re-run system suitability tests. |
| Degradation in the autosampler. | If samples are left in the autosampler for an extended period, degradation can occur. Evaluate the stability of the processed samples at the autosampler temperature over time. |
Guide 2: Assessing the Stability of this compound
This guide provides experimental protocols to quantitatively assess the stability of this compound under various conditions.
Experimental Workflow for Stability Assessment
Caption: Workflow for evaluating the stability of this compound.
Protocol for Benchtop Stability in Different Solvents
-
Preparation: Prepare solutions of this compound at a known concentration in solvents relevant to your sample preparation workflow (e.g., methanol, acetonitrile, reconstitution buffer).
-
Incubation: Aliquot the solutions into amber and clear vials. Store a set of vials at room temperature on the lab bench and another set at a controlled temperature (e.g., 4°C).
-
Analysis: Analyze the solutions by LC-MS/MS at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Evaluation: Compare the peak area of this compound in the stored samples to the initial (T=0) sample. A significant decrease in peak area indicates degradation.
Protocol for Freeze-Thaw Stability
-
Preparation: Spike a blank biological matrix (e.g., plasma) with this compound at a known concentration.
-
Freeze-Thaw Cycles: Subject the samples to a minimum of three freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours, then thaw them completely at room temperature.
-
Analysis: After the final thaw, process and analyze the samples alongside a freshly prepared control sample.
-
Evaluation: Compare the response of the freeze-thaw samples to the control.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical stability data for this compound under various conditions. Actual stability should be determined experimentally.
| Condition | Time | Solvent/Matrix | % Remaining this compound (Hypothetical) |
| Room Temp, Light | 24h | Methanol (Clear Vial) | 85% |
| Room Temp, Dark | 24h | Methanol (Amber Vial) | 98% |
| 40°C, Dark | 24h | Methanol (Amber Vial) | 92% |
| pH 3 | 8h | Aqueous Buffer | 90% |
| pH 10 | 8h | Aqueous Buffer | 88% |
| 3 Freeze-Thaw Cycles | N/A | Human Plasma | 97% |
Detailed Experimental Protocols
Protocol 1: Extraction of Melengestrol Acetate and this compound from Bovine Fat
This protocol is adapted from validated methods for MGA analysis.
-
Sample Homogenization: Weigh 5 g of bovine fat tissue into a centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known amount of this compound solution.
-
Extraction:
-
Add 10 mL of 10% ethyl acetate in hexane and heat at 50°C for 15 minutes.
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction step on the remaining solid pellet.
-
Combine the supernatants.
-
-
Liquid-Liquid Partitioning:
-
Add 10 mL of acetonitrile to the combined supernatant.
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Collect the lower acetonitrile layer.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an octadecyl (C18) SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the acetonitrile extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 40% methanol in water.
-
Elute the analytes with 5 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions (Hypothetical):
-
Melengestrol Acetate: Q1: 397.2 m/z -> Q3: 337.2 m/z
-
This compound: Q1: 402.2 m/z -> Q3: 342.2 m/z
-
Note: The exact m/z transitions for this compound will depend on the position and number of deuterium labels. These should be confirmed by infusion of the standard.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Influence of temperature and pH on the degradation of deoxynivalenol (DON) in aqueous medium: comparative cytotoxicity of DON and degraded product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Peak shape issues for Melengestrol-d5 in reverse-phase HPLC
Technical Support Center: Melengestrol-d5 Analysis
Welcome to the technical support center for the analysis of this compound using reverse-phase High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common peak shape issues and ensure robust and accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound and how can I resolve this issue?
A: Peak tailing, where a peak is broader in the second half, is a frequent issue when analyzing steroid compounds like this compound. The primary causes are secondary interactions with the stationary phase, column contamination, or issues with the mobile phase.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with polar functional groups on the this compound molecule. This is a common cause of tailing for basic compounds.[1][2]
-
Solution 1: Adjust Mobile Phase pH: Ensure the mobile phase pH is not near the analyte's pKa, which can cause inconsistent ionization.[1][3] For neutral compounds like Melengestrol, this is less critical, but using a slightly acidic mobile phase (e.g., with 0.1% formic acid) can suppress silanol activity.[4]
-
Solution 2: Use a Modern, Endcapped Column: Employ a high-purity, fully endcapped C18 column or a column with a polar-embedded phase. These columns are designed to minimize silanol interactions.
-
Solution 3: Add Mobile Phase Modifiers: Adding a competitive base in low concentrations can saturate the active sites, but this is less common for non-basic analytes.
-
-
Column Contamination or Degradation: Accumulation of matrix components from the sample can create active sites or block the column frit, leading to poor peak shape for all analytes.
-
Solution: Implement a robust column washing procedure after each analytical batch. If tailing persists, replace the guard column or, if necessary, the analytical column.
-
-
Mass Overload: Injecting too much analyte can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample and reinject. Observe if the peak shape improves.
-
The following table illustrates how adjusting the mobile phase can impact peak asymmetry for a steroid-like compound.
| Mobile Phase Composition | Tailing Factor (Asymmetry) | Theoretical Plates |
| 60:40 Acetonitrile:Water | 1.8 | 8,500 |
| 60:40 Acetonitrile:Water with 0.1% Formic Acid | 1.2 | 14,000 |
| 60:40 Acetonitrile:Water with 0.1% Ammonia | 1.9 | 7,900 |
Q2: My this compound peak is exhibiting fronting. What are the likely causes and solutions?
A: Peak fronting, where the first half of the peak is broader than the second, is typically caused by column overload or a mismatch between the sample solvent and the mobile phase.
Potential Causes & Solutions:
-
Concentration Overload: The concentration of the analyte in the sample solvent is too high, leading to saturation effects at the head of the column.
-
Solution: Systematically dilute the sample. A 5-fold or 10-fold dilution should result in a significant improvement in peak shape if concentration overload is the issue.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the peak can be distorted and exhibit fronting.
-
Solution: Whenever possible, dissolve and inject your this compound standard in the initial mobile phase. If a stronger solvent is required for solubility, minimize the injection volume. Melengestrol is poorly soluble in water, so organic solvents are often necessary. Ensure the organic ratio in your sample solvent is as close as possible to your starting mobile phase conditions.
-
-
Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can cause peak fronting. This often results from operating outside the column's recommended pH or pressure limits and typically affects all peaks in the chromatogram.
-
Solution: Replace the column. To prevent recurrence, ensure the method operates within the manufacturer's specifications for the column.
-
Q3: I am observing a split or doubled peak for this compound. What could be wrong?
A: Peak splitting suggests that the analyte is experiencing two different environments during its passage through the system or that a hardware issue is present.
Potential Causes & Solutions:
-
Clogged Inlet Frit or Column Void: A partial blockage of the column's inlet frit or a void in the packing material can split the sample flow path, leading to a split peak. This issue will typically affect all peaks in the chromatogram.
-
Solution: First, try backflushing the column (disconnected from the detector) to dislodge particulates from the frit. If this fails, the column may need to be replaced. Using a guard column and filtering all samples and mobile phases can prevent this.
-
-
Sample Solvent Mismatch: Injecting a sample in a solvent much stronger than the mobile phase can cause the sample to travel through the column in a distorted band, leading to splitting, especially for early eluting peaks.
-
Solution: Prepare the sample in the mobile phase or a weaker solvent. If solubility is an issue, reduce the injection volume.
-
-
Co-elution with an Impurity: The split peak may actually be two distinct compounds eluting very close together.
-
Solution: Inject a smaller volume of the sample. If the two "splits" resolve into two separate peaks, a co-eluting impurity is likely present. Method optimization (e.g., adjusting gradient, mobile phase composition, or temperature) may be necessary to improve resolution.
-
-
Deuterium Isotope Effect? While deuteration can cause a slight shift in retention time (deuterated compounds often elute slightly earlier in reverse-phase), it is highly unlikely to cause a distinct split peak unless you are analyzing a mixture of deuterated and non-deuterated Melengestrol. The d5 label on your standard should be consistent.
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and resolving peak shape issues with this compound.
Caption: A logical workflow for troubleshooting common HPLC peak shape problems.
Detailed Experimental Protocols
Protocol 1: Generic Reverse-Phase Column Cleaning and Regeneration
This protocol is designed to remove strongly retained contaminants from a C18 column used for steroid analysis. Always check your specific column's documentation for manufacturer recommendations first.
Objective: To restore column performance by removing hydrophobic and polar contaminants.
Materials:
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Methanol (MeOH)
Procedure:
Note: Disconnect the column from the detector before starting. For heavily contaminated columns, reversing the column flow direction can be more effective.
-
Flush Buffer Salts: Wash the column with 10-20 column volumes of HPLC-grade water mixed with the same percentage of organic solvent as your mobile phase (e.g., 90:10 Water:ACN) to remove any buffer salts. Do not flush with 100% water if you were using a high-organic mobile phase, as this can cause buffer precipitation.
-
Remove Polar Contaminants: Flush with 20 column volumes of 100% HPLC-grade water.
-
Intermediate Flush: Flush with 20 column volumes of HPLC-grade Methanol.
-
Remove Non-Polar Contaminants: Flush with 20 column volumes of 100% Acetonitrile.
-
Stronger Eluent Flush: For very hydrophobic contaminants, flush with 20 column volumes of Isopropanol.
-
Re-equilibration:
-
Flush with 10 column volumes of 100% Acetonitrile.
-
Flush with 10 column volumes of your mobile phase composition without buffer salts.
-
Finally, re-equilibrate the column with at least 20 column volumes of your initial mobile phase conditions (including buffer).
-
-
Performance Check: Inject a standard to confirm that peak shape and retention time have been restored.
| Solvent | Purpose | Volume (for 4.6x150mm column) |
| Mobile Phase (No Buffer) | Remove Salts | ~25 mL |
| 100% Water | Remove Polar Contaminants | ~50 mL |
| 100% Methanol | Intermediate Flush | ~50 mL |
| 100% Acetonitrile | Remove Non-Polar Contaminants | ~50 mL |
| 100% Isopropanol | Remove Strongly Retained Contaminants | ~50 mL |
Protocol 2: Sample Diluent and Overload Study
Objective: To determine if peak distortion is caused by sample solvent incompatibility or mass/concentration overload.
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Baseline Injection: Prepare a working standard in your current sample diluent at your typical concentration. Inject and record the chromatogram, noting the peak asymmetry or tailing factor.
-
Dilution Series: Prepare a series of dilutions from the working standard: 1:2, 1:5, and 1:10, using the same diluent.
-
Inject and Analyze: Inject each dilution and analyze the peak shape. If the peak shape improves significantly with dilution, the problem is related to mass or concentration overload.
-
Solvent Mismatch Test: Prepare a new working standard at your typical concentration, but this time, the diluent should be your HPLC mobile phase at its initial conditions.
-
Inject and Compare: Inject this new standard. If the peak shape is significantly better than the baseline injection (Step 2), the original problem was sample solvent incompatibility.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Separation of Melengestrol acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting High Background Noise in Melengestrol-d5 Chromatograms
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the issue of high background noise in the chromatogram of Melengestrol-d5, a common challenge in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in my this compound LC-MS analysis?
High background noise in LC-MS analysis can originate from various sources, broadly categorized as solvent and reagent contamination, system contamination, sample matrix effects, and improper instrument settings.[1][2][3][4] Specific contributors include impurities in solvents, dissolved gases in the mobile phase, leaching of plasticizers from containers, and contamination from glassware.[1]
Q2: Can the mobile phase be a significant contributor to the background noise?
Absolutely. The mobile phase is a primary suspect for high background noise. Using solvents that are not LC-MS grade can introduce a significant number of impurities, leading to a high and noisy baseline. Additionally, aqueous mobile phases are prone to bacterial or algal growth if not prepared fresh or if they lack a small percentage of organic solvent. It is also crucial to avoid "topping off" solvent bottles, as this can introduce contaminants from the older solvent into the fresh batch.
Q3: How can I determine if my LC-MS system is contaminated?
A systematic approach is necessary to isolate the source of contamination. You can start by running a blank gradient (without injecting a sample) to observe the baseline. If the noise is still present, you can systematically bypass components of the LC system (e.g., column, autosampler) to identify the contaminated part. Infusing the mobile phase directly into the mass spectrometer using a clean syringe can help determine if the contamination originates from the LC system or the MS itself.
Q4: What are the best practices for preparing and handling solvents and reagents to minimize background noise?
To minimize background noise, always use high-purity, LC-MS grade solvents and reagents. Prepare mobile phases fresh, preferably daily, and use ultrapure water (18.2 MΩ·cm). Glassware used for mobile phase preparation should be meticulously cleaned, avoiding detergents which can leave residues. A recommended cleaning procedure involves sonicating with 10% formic or nitric acid, followed by rinses with water and then methanol or acetonitrile.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and resolving the root cause of high background noise in your this compound chromatogram.
Step 1: Evaluate Mobile Phase and Reagents
| Question | Action | Expected Outcome |
| Are you using LC-MS grade solvents and ultrapure water? | Replace current solvents with fresh, unopened LC-MS grade solvents and freshly prepared mobile phase using ultrapure water. | A significant reduction in baseline noise if the previous solvents were the source of contamination. |
| Is your mobile phase freshly prepared? | Prepare a new batch of mobile phase. Avoid using aqueous mobile phases that are more than a week old. | A cleaner baseline, especially if the old mobile phase had microbial growth. |
| Are you degassing your mobile phase properly? | Ensure your system's degasser is functioning correctly or use an alternative degassing method like helium sparging. | Reduction of noise caused by microbubbles in the detector. |
| Are your solvent bottles and glassware clean? | Use glassware exclusively for LC-MS and clean it with a "no-detergent" policy. Rinse with high-purity solvent before use. | Elimination of background noise from detergent residues or other contaminants. |
Step 2: Isolate the Source of System Contamination
| Question | Action | Expected Outcome |
| Is the contamination coming from the LC or the MS? | Infuse the mobile phase directly into the MS using a syringe pump, bypassing the LC system. | If the background noise disappears, the contamination is within the LC system. If it persists, the MS source or internal components may be contaminated. |
| Which part of the LC system is contaminated? | Systematically bypass components. First, remove the column and run the mobile phase. Then, bypass the autosampler. | The noise will decrease when the contaminated component is bypassed, pinpointing the source of the issue. |
| Is there sample carryover? | Inject a blank solvent after a sample injection. | If peaks from the previous sample appear in the blank, it indicates carryover, which can contribute to a noisy baseline. |
Step 3: System Cleaning and Maintenance
| Question | Action | Expected Outcome |
| When was the last time the system was cleaned? | Perform a thorough system flush with a series of strong solvents. A common sequence is water, isopropanol, and then acetonitrile. | A significantly cleaner baseline after removing accumulated contaminants. |
| Is the MS ion source clean? | Follow the manufacturer's instructions to clean the ion source, including the ESI probe, capillary, and cone. | Reduced background noise and improved signal intensity. |
| Are you using a guard column? | If analyzing complex matrices, use a guard column to protect the analytical column from strongly retained impurities. | Longer column lifetime and a more stable baseline. |
Data Presentation
Table 1: Recommended Solvent and Water Purity for LC-MS Analysis
| Parameter | Specification | Rationale |
| Solvent Grade | LC-MS Grade | Ensures low levels of particulate and chemical impurities that can cause background noise. |
| Water Purity | Ultrapure, 18.2 MΩ·cm resistivity | Minimizes ionic and organic contaminants that can interfere with ionization and create adducts. |
| Total Organic Carbon (TOC) | < 5 ppb | Reduces the presence of organic molecules that can contribute to the chemical noise in the mass spectrometer. |
| Filtration | Pre-filtered through a 0.2 µm filter | Removes particulates that can clog the system and create pressure fluctuations, leading to baseline instability. |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of High Background Noise
-
Initial Assessment: Run a blank gradient (mobile phase only, no injection) to establish the baseline noise level.
-
Mobile Phase Check: Prepare fresh mobile phase using new, unopened LC-MS grade solvents and ultrapure water. Run another blank gradient. If the noise is reduced, the old mobile phase was the source.
-
LC System Isolation:
-
Remove the analytical column and replace it with a union. Run the mobile phase to waste. If the noise decreases, the column is contaminated.
-
If noise persists, bypass the autosampler (if possible with your system configuration). If the noise decreases, the autosampler is the source of contamination.
-
-
MS Direct Infusion:
-
Disconnect the LC from the MS.
-
Using a clean syringe and new tubing, infuse a 50:50 mixture of LC-MS grade acetonitrile and water directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).
-
If the background noise is still high, the MS source or internal components are likely contaminated and require cleaning.
-
Protocol 2: General LC-MS System Cleaning Procedure
-
Remove the Column: Replace the analytical column with a union.
-
Flush with Aqueous Solution: Flush the entire LC system with ultrapure water for at least 30 minutes. If buffers were used, a flush with 10% formic acid in water can help dissolve salt buildup.
-
Flush with Organic Solvent: Flush the system with 100% isopropanol for 30 minutes. Isopropanol is a good solvent for a wide range of contaminants.
-
Final Flush: Flush the system with 100% acetonitrile or methanol (the primary organic solvent in your mobile phase) for 30 minutes.
-
Equilibrate: Re-install the column and equilibrate the system with your mobile phase until a stable baseline is achieved.
-
Ion Source Cleaning: Concurrently, follow the manufacturer's protocol for cleaning the ESI probe, capillary, and other accessible ion source components.
Mandatory Visualization
Caption: A flowchart illustrating the systematic workflow for troubleshooting high background noise in an LC-MS system.
References
Technical Support Center: Optimizing MRM Parameters for Melengestrol-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melengestrol-d5 in Multiple Reaction Monitoring (MRM) analyses.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the expected precursor ions for this compound?
For deuterated analogs, the precursor ion will be shifted by the number of deuterium atoms. Melengestrol acetate has a monoisotopic mass of approximately 396.5 g/mol . In positive ion electrospray ionization (ESI+), the protonated molecule [M+H]+ is commonly observed. For this compound, you should look for a precursor ion around m/z 402.5. It is crucial to confirm this by infusing a standard solution of this compound and acquiring a full scan mass spectrum.
Q2: How do I select the product ions for this compound?
Q3: My signal intensity for this compound is low. What are some common causes and solutions?
Low signal intensity can stem from several factors. Here's a troubleshooting guide:
-
Suboptimal Fragmentation Parameters: The collision energy (CE) and other lens voltages are critical for achieving sensitive MRM transitions. A detailed optimization protocol is provided below.
-
Ion Source Conditions: Inefficient ionization can lead to poor signal. Optimize the ion source parameters, such as capillary voltage, source temperature, and gas flows, for this compound.
-
Matrix Effects: Components in your sample matrix can suppress the ionization of your analyte. To assess this, compare the signal of this compound in a clean solvent versus a matrix extract. If matrix effects are significant, improving your sample preparation method to remove interferences is recommended.
-
Analyte Stability: Ensure that this compound is stable in your sample and mobile phase. Degradation can lead to a loss of signal.
Q4: I'm observing a chromatographic shift between Melengestrol and its deuterated internal standard, this compound. Is this normal and how can I address it?
A slight chromatographic shift between an analyte and its deuterated internal standard is a known phenomenon. This is due to the difference in bond strength between C-H and C-D bonds, which can lead to minor differences in retention time.
-
Mitigation Strategies: While a small, consistent shift is often acceptable, a large or variable shift can impact quantification. To minimize this, you can try adjusting the chromatographic gradient to ensure the peaks are as sharp and symmetrical as possible.
-
Integration is Key: Ensure that your peak integration software is correctly integrating both peaks, even with a slight retention time difference. The key is that the internal standard experiences the same analytical variability as the analyte.
Experimental Protocol: Optimizing MRM Parameters for this compound
This protocol outlines the steps to determine the optimal MRM transitions and collision energies for this compound.
1. Preparation of Standard Solution:
- Prepare a 1 µg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
- Further dilute the stock solution to a working concentration of 100 ng/mL in the initial mobile phase composition.
2. Precursor Ion Identification:
- Infuse the working standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
- Operate the mass spectrometer in positive ion ESI mode and acquire a full scan (Q1 scan) over a relevant m/z range (e.g., m/z 100-600).
- Identify the most abundant ion corresponding to the protonated this compound molecule, [M+H]+, which is expected to be around m/z 402.5.
3. Product Ion Identification:
- Set the mass spectrometer to product ion scan mode.
- Select the identified precursor ion (m/z ~402.5) in the first quadrupole (Q1).
- Vary the collision energy (CE) in the collision cell (Q2) over a range (e.g., 10-50 eV) to induce fragmentation.
- Scan the third quadrupole (Q3) to detect the resulting fragment ions.
- Identify the 2-3 most intense and stable product ions. These will be your potential product ions for the MRM transitions.
4. Collision Energy Optimization:
- Set up an MRM method with the selected precursor ion and the potential product ions.
- For each precursor-product ion pair (transition), create a series of experiments where the collision energy is ramped in small increments (e.g., 2 eV steps) across a relevant range (e.g., 10-50 eV).
- Infuse the working standard solution and monitor the signal intensity for each transition at each collision energy level.
- Plot the signal intensity as a function of collision energy for each transition. The optimal collision energy is the value that produces the maximum signal intensity.
5. Data Summary:
The following table summarizes hypothetical optimized MRM parameters for this compound based on the optimization protocol. Users should replace this data with their experimentally determined values.
| Precursor Ion (m/z) | Product Ion (m/z) | Optimal Collision Energy (eV) | Dwell Time (ms) |
| ~402.5 | Product Ion 1 | User Determined | 50 |
| ~402.5 | Product Ion 2 | User Determined | 50 |
MRM Workflow for this compound
The following diagram illustrates the logical workflow for the Multiple Reaction Monitoring (MRM) process for this compound.
Caption: Workflow of the MRM analysis for this compound.
This guide provides a starting point for developing and troubleshooting your MRM method for this compound. Remember that optimal parameters can vary between different mass spectrometer models, and empirical determination is always recommended for achieving the best performance.
References
Technical Support Center: Purity Assessment of Melengestrol-d5 Analytical Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of Melengestrol-d5 analytical standard. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of the this compound analytical standard?
A1: The purity of this compound analytical standard is typically expected to be high. For a closely related standard, Melengestrol Acetate-d3, the chemical purity is specified as >95% as determined by HPLC[1]. The isotopic purity, specifically the isotopic enrichment, should ideally be ≥98%. It is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity values.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection for determining chemical purity and identifying non-isotopically labeled impurities.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for assessing both chemical and isotopic purity, and for identifying and quantifying impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy to determine the absolute purity of the standard against a certified reference material. It can also confirm the position of the deuterium labels and identify structural impurities.
Q3: What are the potential impurities in a this compound analytical standard?
A3: Potential impurities can be categorized as follows:
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Unlabeled Melengestrol Acetate: The most common impurity, resulting from incomplete deuteration during synthesis.
-
Partially Deuterated Analogs: Molecules with fewer than five deuterium atoms.
-
Isomers: Structural isomers of Melengestrol that may have formed during synthesis.
-
Residual Solvents and Reagents: Trace amounts of solvents or reagents used in the synthesis and purification process.
-
Degradation Products: Impurities formed due to improper storage or handling, such as hydrolysis or oxidation products.
Q4: Is isotopic exchange a concern for this compound?
A4: The potential for isotopic exchange (loss of deuterium and replacement with hydrogen) depends on the position of the deuterium labels. In a related standard, Melengestrol Acetate-d3, the deuterium atoms are on the acetyl group, which is a stable position under normal analytical conditions[1]. Assuming a similar labeling pattern for this compound, the risk of isotopic exchange is low. However, exposure to harsh acidic or basic conditions or high temperatures should be avoided.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lower than expected purity by HPLC | - Degradation of the standard. - Contamination of the solvent or column. - Inappropriate HPLC method. | - Check the expiration date and storage conditions of the standard. - Use fresh, high-purity mobile phase solvents. - Verify the column's performance and suitability for steroid analysis. - Optimize the HPLC method (e.g., gradient, mobile phase composition). |
| Presence of unlabeled Melengestrol peak in MS | - Inherent impurity from synthesis. - Isotopic exchange. | - Quantify the unlabeled species to ensure it is within acceptable limits as per the CoA. - Investigate analytical conditions for potential causes of back-exchange (e.g., highly acidic or basic mobile phase). |
| Variable quantification results | - Inconsistent sample preparation. - Matrix effects (if analyzing in a complex matrix). - Instrument instability. | - Ensure accurate and precise pipetting and dilutions. - For analysis in matrix, use a stable isotope-labeled internal standard and validate for matrix effects. - Perform instrument performance qualification checks. |
| qNMR shows discrepancy with chromatographic purity | - Presence of NMR-active impurities not detected by the chromatographic method. - Presence of non-UV active or poorly ionizable impurities not seen by HPLC-UV or MS. - Incorrect integration of NMR signals. | - Use 2D NMR techniques to identify any unknown signals. - Re-evaluate the chromatographic method for its ability to separate all potential impurities. - Ensure correct and consistent integration of relevant peaks in the NMR spectrum. |
Data Presentation
Table 1: Typical Purity Specifications for this compound Analytical Standard
| Parameter | Specification | Typical Analytical Method |
| Chemical Purity | >95%[1] | HPLC-UV/MS |
| Isotopic Purity (Enrichment) | ≥98% | LC-MS/MS, NMR |
| Identity | Conforms to structure | NMR, Mass Spectrometry |
Table 2: Example LC-MS/MS Parameters for this compound Analysis (Adapted from Melengestrol Acetate-d3 analysis)[2][3]
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Gradient | Linear gradient from 50% to 98% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | ~402.3 (for [M+H]⁺ of C₂₅H₂₇D₅O₄) |
| Product Ions (m/z) | To be determined empirically, but likely fragments corresponding to the loss of acetic acid and other neutral losses. |
Experimental Protocols
Protocol 1: Chemical Purity Assessment by HPLC-UV
-
Standard Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Use a C18 column with parameters similar to those in Table 2.
-
Employ a UV detector set to the wavelength of maximum absorbance for Melengestrol (typically around 285 nm).
-
-
Analysis: Inject the prepared standard solution and record the chromatogram.
-
Data Interpretation: Calculate the area percent of the main peak relative to all other peaks to determine the chemical purity.
Protocol 2: Isotopic Purity Assessment by LC-MS/MS
-
Standard Preparation: Prepare a dilute solution of this compound (e.g., 100 ng/mL) in the initial mobile phase composition.
-
MS/MS Method Development:
-
Infuse the standard solution directly into the mass spectrometer to determine the exact mass of the precursor ion ([M+H]⁺).
-
Perform a product ion scan to identify the major fragment ions.
-
Optimize the collision energy for the most abundant and specific transitions.
-
-
LC-MS/MS Analysis:
-
Inject the standard solution into the LC-MS/MS system.
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Acquire data in Selected Reaction Monitoring (SRM) mode, monitoring for the transitions of both this compound and unlabeled Melengestrol.
-
-
Data Analysis:
-
Integrate the peak areas for both the deuterated and non-deuterated analytes.
-
Calculate the isotopic purity by determining the response of the unlabeled analyte relative to the deuterated standard.
-
Visualizations
Caption: Workflow for the comprehensive purity assessment of this compound.
Caption: Logical troubleshooting steps for out-of-specification purity results.
References
Technical Support Center: Troubleshooting Poor Reproducibility with Melengestrol-d5
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering reproducibility issues when using Melengestrol-d5, typically as an internal standard in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: My quantitative results for my target analyte are highly variable when using this compound as an internal standard. What are the common causes?
Poor reproducibility in quantitative analysis using an internal standard like this compound can stem from several sources throughout the experimental workflow. Key areas to investigate include sample and standard preparation, chromatographic conditions, mass spectrometer performance, and data analysis. Inconsistent extraction recovery of the analyte versus the internal standard from complex matrices is a frequent culprit.
Q2: How can I ensure the stability of my this compound stock and working solutions?
Proper storage is crucial for maintaining the integrity of your deuterated standard. This compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] In solvent, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles. For working solutions, it is advisable to prepare them fresh from the stock solution for each analytical run.
Q3: What are the best practices for adding the this compound internal standard to my samples?
The internal standard should be added as early as possible in the sample preparation process to compensate for variability in extraction and processing steps. For tissue samples, adding this compound during the initial homogenization step is recommended. Ensure the internal standard has fully equilibrated with the sample matrix before proceeding with extraction.
Q4: I am observing significant matrix effects. How can I mitigate this?
Matrix effects, where components of the sample matrix interfere with the ionization of the analyte and internal standard, are a common cause of poor reproducibility in LC-MS/MS analysis. To mitigate this, consider the following:
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Improve sample clean-up: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Octadecylsilanized silica gel cartridges are effective for cleaning up extracts containing melengestrol compounds.[2][3]
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Optimize chromatography: Ensure baseline separation of your analyte and internal standard from co-eluting matrix components.
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Dilute the sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.
Q5: My peak shapes for this compound are poor. What could be the issue?
Poor peak shape can be caused by several factors:
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Column degradation: The analytical column may be degraded or contaminated. Consider flushing the column or replacing it.
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Inappropriate mobile phase: The pH or composition of the mobile phase may not be optimal for your analyte.
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Sample solvent effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can lead to peak distortion.
Troubleshooting Guides
Issue 1: High Variability in Peak Area Ratios (Analyte/Internal Standard)
| Potential Cause | Recommended Action |
| Inconsistent Extraction Recovery | Ensure the internal standard is added early and has equilibrated with the sample. Optimize the extraction procedure for both the analyte and the internal standard. |
| Matrix Effects | Implement a more rigorous sample clean-up procedure. Check for ion suppression or enhancement by performing a post-extraction addition experiment. |
| Pipetting Errors | Calibrate and verify the accuracy of all pipettes used for sample and standard preparation. |
| Inconsistent Sample Volume | Ensure precise and consistent measurement of the initial sample volume or weight. |
Issue 2: Drifting Retention Times
| Potential Cause | Recommended Action |
| Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed. Check for any precipitation. |
| Pump Performance | Check the LC pump for leaks and ensure it is delivering a consistent flow rate. |
| Column Temperature Fluctuation | Use a column oven to maintain a stable column temperature. |
Issue 3: Inconsistent Mass Spectrometer Signal
| Potential Cause | Recommended Action |
| Source Contamination | Clean the mass spectrometer ion source. |
| Ionization Suppression/Enhancement | Investigate matrix effects. Dilute the sample or improve the clean-up procedure. |
| Inconsistent Fragmentation | Optimize the collision energy and other MS/MS parameters. |
| Detector Saturation | If the signal is too high, dilute the sample. |
Experimental Protocols
Protocol 1: Extraction of Melengestrol Acetate from Bovine Fat and Liver
This protocol is adapted from a validated HPLC-MS method.[4] this compound would be used as the internal standard in a similar procedure.
-
Sample Preparation:
-
Weigh 5 g of fat or 6 g of liver tissue.
-
Add the internal standard (this compound) at a known concentration.
-
-
Extraction:
-
For fat: Dissolve/extract with 10% ethyl acetate in hexane with heating.
-
For liver: Homogenize with an appropriate solvent.
-
-
Purification:
-
Partition the extract into acetonitrile.
-
Further purify using a solid-phase extraction (SPE) cartridge.
-
-
Analysis:
-
Analyze the final extract by LC-MS/MS.
-
Protocol 2: LC-MS/MS Parameters for Melengestrol Acetate Analysis
The following are typical starting parameters for LC-MS/MS analysis of melengestrol compounds.
| Parameter | Condition |
| Column | Octadecylsilanized silica gel column |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile |
| Ionization Mode | Positive ion electrospray ionization (ESI+) |
| Monitored Ions (for MGA) | Precursor ion: m/z 397; Product ions: specific to the instrument and optimization |
| Monitored Ions (for d3-MGA) | Precursor ion: m/z 400; Product ions: specific to the instrument and optimization |
Visualizations
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
Caption: A logical troubleshooting workflow for addressing poor reproducibility.
References
Validation & Comparative
A Comparative Guide to the Method Validation of Melengestrol Acetate (MGA) Analysis Using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Melengestrol Acetate (MGA), a synthetic progestational steroid used to improve feed efficiency and suppress estrus in beef heifers.[1][2] The focus is on the validation of methods employing an isotope-labeled internal standard, specifically Melengestrol-d5, for accurate and robust quantification by mass spectrometry. Alternative methods are also discussed to provide a broader context for researchers.
The presence of MGA residues in edible tissues is regulated, with temporary maximum residue limits (MRLs) established for bovine fat and liver.[1] Therefore, sensitive and reliable analytical methods are crucial for monitoring compliance and ensuring food safety.
Comparison of Analytical Methods for MGA Analysis
Several analytical techniques have been developed and validated for the determination of MGA in various matrices, primarily in bovine fat and liver. The most common methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme Immunoassay (EIA). The use of a deuterated internal standard, such as Melengestrol-d3 (d3MGA) or the focus of this guide, this compound, is a key feature of modern mass spectrometric methods to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
The following table summarizes the performance characteristics of these methods based on available experimental data.
| Parameter | LC-MS/MS | GC-MS | Enzyme Immunoassay (EIA) |
| Internal Standard | Typically Trideuterated MGA (d3MGA) or this compound | Trideuterated MGA (d3MGA) | Not applicable |
| Matrix | Bovine Fat, Liver, Muscle | Bovine Fat, Liver, Kidney, Muscle | Adipose and Muscle Tissues |
| Limit of Detection (LOD) | Fat: 0.42 µg/kg[1], Liver: 0.38 µg/kg[1] | Fat: 5 µg/kg, Liver: 1 µg/kg, Muscle: 0.5 µg/kg | Fat: 0.4 µg/kg, Muscle: 0.05 µg/kg |
| Limit of Quantitation (LOQ) | Fat: 1.0 µg/kg, Liver: 0.89 µg/kg | Not explicitly stated in the provided results, but higher than LC-MS/MS | Not explicitly stated in the provided results |
| Recovery | Not explicitly stated in the provided results | Not explicitly stated in the provided results | Not explicitly stated in the provided results |
| Precision (CV%) | Liver: 5.67% - 8.99%, Fat: 17.3% - 21.0% | Not explicitly stated in the provided results | Not explicitly stated in the provided results |
| Specificity | High, based on mass-to-charge ratio | High, but may require derivatization | Good, but potential for cross-reactivity |
| Throughput | Moderate to High | Lower due to derivatization step | High |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for MGA analysis using LC-MS/MS and GC-MS.
1. LC-MS/MS Method for MGA in Bovine Fat
This method is adapted from a validated HPLC-MS method.
-
Sample Preparation and Extraction:
-
Weigh a 5-gram sample of bovine fat.
-
Spike the sample with the internal standard, this compound.
-
Dissolve and extract the fat with 10% ethyl acetate in hexane with heating.
-
Partition the extract into acetonitrile.
-
Further purify the extract using a solid-phase extraction (SPE) cartridge.
-
-
LC-MS/MS Analysis:
-
Chromatography: Perform separation using gradient reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Mass Spectrometry: Utilize a mass spectrometer with a positive-mode electrospray ionization (ESI) source.
-
Monitoring: Monitor the specific ions for MGA (e.g., m/z 397) and the internal standard (e.g., m/z 402 for this compound).
-
2. GC-MS Method for MGA in Bovine Tissues
This protocol involves a derivatization step to improve the volatility and thermal stability of MGA for gas chromatography.
-
Sample Preparation and Extraction:
-
Follow a similar extraction and cleanup procedure as the LC-MS/MS method, including the addition of an internal standard (e.g., d3MGA).
-
-
Derivatization:
-
Evaporate the purified extract to dryness.
-
Reconstitute the residue in a suitable solvent.
-
Add a derivatizing agent, such as heptafluorobutyric anhydride (HFBA), and heat to form a stable derivative of MGA.
-
-
GC-MS Analysis:
-
Chromatography: Inject the derivatized sample into a gas chromatograph for separation on a suitable capillary column.
-
Mass Spectrometry: Detect the derivatized MGA and internal standard using a mass spectrometer, monitoring characteristic ions (e.g., for HFBA-derivatized MGA: m/z 489, 533, and 592; for derivatized d3MGA: m/z 492, 536, and 595).
-
Methodology Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
Discussion and Comparison
LC-MS/MS with this compound: This is currently the most robust and widely accepted method for the quantitative analysis of MGA. The use of an isotope-labeled internal standard like this compound is critical for correcting analytical variability, leading to high accuracy and precision. The specificity of tandem mass spectrometry minimizes the chances of interference from other compounds in the matrix. While the initial instrument cost is high, the method offers excellent sensitivity and reliability for regulatory monitoring.
GC-MS: This method also provides good specificity and can be very sensitive, especially with an electron capture detector. However, the requirement for a derivatization step adds complexity and time to the sample preparation process, potentially introducing more variability. For some analytes, derivatization is necessary to achieve the required volatility for GC analysis.
Enzyme Immunoassay (EIA): EIA is a valuable screening tool due to its high throughput and lower cost per sample compared to mass spectrometric methods. It can be very sensitive; however, it is generally considered a semi-quantitative or qualitative method due to the potential for cross-reactivity with structurally similar compounds. Positive results from an EIA screen typically require confirmation by a more specific method like LC-MS/MS. A sensitive EIA for MGA in adipose and muscle tissues has been developed and its efficiency was demonstrated by direct comparison to GC-MS and LC-MS methods.
Conclusion
For the accurate and reliable quantification of MGA in edible tissues, the use of a validated LC-MS/MS method with an isotope-labeled internal standard such as this compound is the recommended approach. This method provides the necessary sensitivity, specificity, and reproducibility to meet regulatory requirements. While GC-MS is a viable alternative, the additional derivatization step can be a drawback. EIA serves as an excellent high-throughput screening method, but positive findings should be confirmed by a mass spectrometric method. The choice of method will ultimately depend on the specific application, required level of quantitation, sample throughput needs, and available resources.
References
Comparative Analysis of Linearity and Range Determination for Melengestrol Acetate (MGA) Assays Utilizing Deuterated Internal Standards
This guide provides a comparative overview of analytical methodologies for the quantification of Melengestrol Acetate (MGA), a synthetic progestational steroid used in the cattle industry. The focus is on the linearity and range of assays that employ deuterated melengestrol, such as Melengestrol-d5, as an internal standard for accurate quantification. This document is intended for researchers, scientists, and professionals in the field of drug development and food safety analysis.
Introduction to MGA Analysis
The accurate determination of MGA residues in edible tissues is crucial for regulatory monitoring and ensuring food safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for this purpose, offering high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is a standard practice to compensate for matrix effects and variations in sample processing and instrument response. This guide compares the performance of different LC-MS/MS methods and other alternative techniques based on published experimental data.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of various analytical methods for the determination of MGA in different biological matrices. These methods typically utilize a deuterated form of MGA as an internal standard.
| Method | Matrix | Linear Range | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Recovery (%) | RSD (%) | Citation |
| LC-MS/MS | Bovine Fat | 2.55 - 10 µg/kg | 1.0 µg/kg | 0.42 µg/kg | 94.7 | < 16 | [1] |
| LC-MS/MS | Bovine Liver | 1.02 - 8.5 µg/kg | 0.89 µg/kg | 0.38 µg/kg | 101 | < 16 | [1] |
| LC-MS/MS | Livestock Products | Not Specified | 0.0005 mg/kg (0.5 µg/kg) | Not Specified | 88 - 99 | 1.3 - 5.4 | [2] |
| LC-FAIMS-MS | Bovine Liver | Not Specified | 0.6 ng/g (0.6 µg/kg) | Up to 140x lower than LC-MS | Not Specified | Not Specified | [3] |
| UHPLC-MS/MS | Bovine Muscle | 0.1 - 100 ng/g | 0.1 - 1.0 ng/g | 0.1 - 1.0 ng/g | Not Specified | Not Specified | [4] |
| GC-MS | Beef Fat | Not Specified | Stated as "adequate" | 5 µg/kg (fat), 1 µg/kg (liver) | Not Specified | Not Specified | |
| HPLC-UV | Bovine Liver | Not Specified | 10 ppb (10 µg/kg) | Not Specified | 86 | 9.84 |
Note: The performance characteristics are for the analysis of Melengestrol Acetate (MGA), where this compound or a similar deuterated analog (e.g., MGA-d3) is used as an internal standard.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are summarized protocols for the extraction and analysis of MGA from biological matrices.
1. Sample Preparation for LC-MS/MS Analysis of MGA in Bovine Fat and Liver
-
Extraction from Fat:
-
A 5-gram sample of fat tissue is dissolved and extracted with a 10% ethyl acetate in hexane solution with heating.
-
The extract is then partitioned into acetonitrile.
-
A deuterated internal standard (MGA-d3) is added at the beginning of the extraction process.
-
-
Extraction from Liver:
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A 6-gram sample of liver tissue is used.
-
The extraction process is similar to that for fat, with minor modifications.
-
-
Clean-up:
-
The extracts from both fat and liver are further purified using a solid-phase extraction (SPE) cartridge.
-
2. LC-MS/MS System and Conditions
-
Chromatography: Gradient reverse-phase HPLC.
-
Ionization: Positive-mode electrospray ionization (ESI+).
-
Mass Spectrometry: Monitoring of specific ion transitions for MGA (e.g., m/z 397) and the deuterated internal standard (e.g., m/z 400).
3. Alternative Method: GC-MS Analysis
-
Sample Preparation:
-
Crude extracts are purified using thin-layer chromatography (TLC).
-
Purified extracts are derivatized with heptafluorobutyric acid anhydride (HFBA) before injection.
-
-
GC-MS Analysis:
-
The system is operated to monitor specific ions for the derivatized MGA and its internal standard. For quantification, ions such as m/z 489 for the analyte and m/z 492 for the internal standard (d3-MGA) are used.
-
Workflow and Process Visualization
The following diagrams illustrate the experimental workflow for determining the linearity and range of a this compound assay and the logical relationship of the analytical process.
Caption: Experimental workflow for MGA analysis using a deuterated internal standard.
Caption: Logical relationship of components in the MGA quantitative assay.
References
- 1. fao.org [fao.org]
- 2. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of Hormonal Growth Promotants in Beef Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Limit of Detection (LOD) for Melengestrol Utilizing Melengestrol-d5 as an Internal Standard: A Comparative Guide
In the realm of analytical chemistry, particularly within drug development and residue analysis, establishing a method's Limit of Detection (LOD) is a critical step in its validation. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise. This guide provides a comprehensive comparison of methodologies for calculating the LOD of Melengestrol, a synthetic progestogen, with a focus on the use of its deuterated analogue, Melengestrol-d5, as an internal standard. This approach is particularly relevant for researchers, scientists, and drug development professionals aiming for high accuracy and precision in their quantitative analyses.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in mass spectrometry-based methods. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to more robust and reliable quantification at low concentration levels.
Comparative Methodologies for LOD Calculation
Several methods are recognized for the calculation of LOD, each with its own set of advantages and applications. The most common approaches, as outlined by regulatory bodies like the International Council for Harmonisation (ICH), are summarized below.
| Method | Description | Formula | Typical Application |
| Based on the Standard Deviation of the Blank | This method involves measuring the response of multiple blank samples and calculating the standard deviation of these responses. | LOD = 3.3 × (σ / S) | Ideal for methods where a true blank matrix (free of the analyte) is readily available. |
| Based on the Calibration Curve | The LOD is calculated from the residual standard deviation of a regression line or the standard deviation of the y-intercepts of regression lines. A specific calibration curve should be studied using samples containing the analyte in the range of the LOD.[1] | LOD = 3.3 × (SD of the intercept / Slope) | Useful when constructing a calibration curve is part of the routine analysis. |
| Based on Signal-to-Noise Ratio | This empirical method involves determining the concentration at which the analyte's signal is distinguishable from the noise of the baseline. | Concentration at which Signal-to-Noise ratio is ≥ 3:1 | Commonly used in chromatographic methods where baseline noise can be readily observed. |
For the analysis of Melengestrol using a deuterated internal standard like this compound, the method based on the standard deviation of the blank is frequently employed and considered highly reliable.[2]
Experimental Protocol: LOD Determination for Melengestrol using LC-MS/MS and this compound
This protocol outlines a typical workflow for determining the LOD of Melengestrol in a biological matrix (e.g., bovine fat, liver) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
1. Materials and Reagents:
-
Melengestrol analytical standard
-
This compound internal standard
-
Blank biological matrix (confirmed to be free of Melengestrol)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation:
-
Homogenization: A known amount of the blank biological matrix is homogenized.
-
Fortification: A series of low-level calibration standards are prepared by spiking the blank matrix with known concentrations of Melengestrol. A constant concentration of the this compound internal standard is added to all samples, including the blank and calibration standards.
-
Extraction: The samples are extracted using an appropriate solvent system (e.g., acetonitrile/hexane).
-
Clean-up: The extracts are purified using SPE to remove interfering matrix components.
-
Reconstitution: The cleaned extracts are evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Instrumentation: A validated LC-MS/MS system is used.
-
Chromatographic Separation: An appropriate HPLC column (e.g., C18) and mobile phase gradient are employed to separate Melengestrol from other matrix components.
-
Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both Melengestrol and this compound.
4. Data Analysis and LOD Calculation:
-
Blank Analysis: At least ten independent blank samples, fortified only with the this compound internal standard, are prepared and analyzed.
-
Standard Deviation of the Blank (σ): The standard deviation of the response (peak area ratio of Melengestrol to this compound) of the blank samples is calculated.
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio against the concentration of the spiked standards. The slope (S) of the calibration curve is determined.
-
LOD Calculation: The LOD is calculated using the formula: LOD = 3.3 × (σ / S) .
5. Verification:
-
The calculated LOD is verified by analyzing a set of samples spiked at this concentration. The analyte should be reliably detected in these samples.
Performance Data: Melengestrol Analysis
The following table summarizes reported LOD and Limit of Quantitation (LOQ) values for Melengestrol Acetate (MGA), a closely related compound, in various matrices, often determined using a deuterated internal standard. These values demonstrate the typical sensitivity achieved with modern analytical methods.
| Analyte | Matrix | Method | LOD | LOQ | Internal Standard | Reference |
| Melengestrol Acetate | Bovine Fat | HPLC-MS | 0.42 µg/kg | 1.0 µg/kg | Trideuterated MGA (d3MGA) | [2] |
| Melengestrol Acetate | Bovine Liver | HPLC-MS | 0.38 µg/kg | 0.89 µg/kg | Trideuterated MGA (d3MGA) | [2] |
| Melengestrol Acetate | Bovine Fat | GC-MS | 5 µg/kg | - | Deuterated MGA | [2] |
| Melengestrol Acetate | Bovine Liver & Kidney | GC-MS | 1 µg/kg | - | Deuterated MGA | |
| Melengestrol Acetate | Bovine Muscle | GC-MS | 0.5 µg/kg | - | Deuterated MGA | |
| Melengestrol Acetate | Livestock Products | LC-MS/MS | - | 0.0005 mg/kg | Not specified |
Visualizing the Workflow
To better illustrate the experimental and logical processes involved in LOD determination, the following diagrams are provided.
The use of a deuterated internal standard like this compound is paramount for achieving the low detection limits required for residue analysis and pharmacokinetic studies. Its chemical and physical properties are nearly identical to the native analyte, ensuring it behaves similarly during sample preparation and analysis, thereby correcting for potential errors and enhancing the overall quality of the data. This guide provides a foundational understanding and a practical framework for researchers to establish and validate the LOD for Melengestrol in their specific applications.
References
A Comparative Guide to Inter-laboratory Analysis of Melengestrol Acetate (MGA) Utilizing Melengestrol-d5 as an Internal Standard
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Melengestrol Acetate (MGA), a synthetic progestogen used to improve feed efficiency and suppress estrus in cattle. The focus is on methods amenable to the use of Melengestrol-d5 as an isotopic internal standard to ensure accuracy and precision, a critical aspect in inter-laboratory settings. The information is intended for researchers, scientists, and professionals in drug development and food safety analysis.
Data Presentation: Performance of Analytical Methods for MGA
The following tables summarize the performance characteristics of various analytical methods for MGA determination in bovine tissues. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects and improving method reproducibility, especially in complex matrices like fat and liver.[1][2][3][4] While not all cited studies explicitly used this compound, the data presented is indicative of the performance achievable with robust analytical techniques where such a standard would be highly beneficial.
Table 1: Performance of Gas Chromatography-Electron Capture Detection (GC-ECD) Method
A collaborative study involving seven laboratories evaluated a GC-ECD method for MGA analysis in bovine fat, liver, muscle, and kidney.[5]
| Parameter | Bovine Fat | Bovine Liver | Bovine Muscle | Bovine Kidney |
| Spike Levels (ppb) | 0, 10, 20 | 0, 10, 20 | 0, 10, 20 | 0, 10, 20 |
| Average Recovery (%) | >93 | Satisfactory | Satisfactory | Satisfactory |
| Repeatability | Method produces repeatable results within and among laboratories. | Not specified | Not specified | Not specified |
| Reproducibility | Five of seven laboratories obtained similar results for incurred residues. | Not specified | Not specified | Not specified |
| LOQ (µg/kg) | Not explicitly stated, but analysis was performed at 10 and 20 ppb levels. | 25 (reported for a similar GLC-ECD method). | 25 (reported for a similar GLC-ECD method). | 25 (reported for a similar GLC-ECD method). |
Table 2: Performance of High-Performance Liquid Chromatography (HPLC) Methods
| Method | Matrix | Recovery (%) | Coefficient of Variation (%) | Limit of Quantification (LOQ) |
| HPLC-UV | Bovine Liver | 86 | 9.84 (at 10 ppb) | Not specified, demonstrated at 10 ppb. |
| HPLC-MS | Bovine Fat | Not specified | <16 (Repeatability and Reproducibility) | 1.0 µg/kg |
| HPLC-MS | Bovine Liver | Not specified | <16 (Repeatability and Reproducibility) | 0.89 µg/kg |
Table 3: Performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS methods, particularly when coupled with stable isotope dilution analysis, offer the highest sensitivity and specificity.
| Study | Matrix | Trueness/Recovery (%) | Repeatability (RSD%) | Limit of Quantification (LOQ) |
| LC-MS/MS Method 1 | Livestock Products | 88 - 99 (at 0.0005 mg/kg) | 1.3 - 5.4 | 0.0005 mg/kg |
| LC-MS/MS Method 2 | Animal Fat | 80 - 105 | Not specified | 0.3 - 1.7 ng/g (Decision Limits) |
| LC-FAIMS-SRM | Kidney Fat & Liver | Not specified | Not specified | 5 ng/g |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of results across different laboratories. Below are generalized protocols based on the cited literature for the analysis of MGA in animal tissues.
Protocol 1: Sample Preparation for MGA Analysis in Bovine Tissues
This protocol outlines a general procedure for the extraction and cleanup of MGA from tissues like fat and liver.
-
Homogenization: Homogenize a representative portion of the tissue sample.
-
Internal Standard Spiking: Spike the homogenized sample with a known amount of this compound solution.
-
Extraction:
-
For fat tissue, a common approach involves extraction with hexane followed by partitioning into acetonitrile.
-
For liver and other tissues, extraction with an organic solvent like acetonitrile is often employed. Acidification of the acetonitrile with acetic acid can improve extraction efficiency.
-
-
Cleanup:
-
Solvent Partitioning: A multi-step liquid-liquid partitioning can be used to remove interfering substances.
-
Solid-Phase Extraction (SPE): Crude extracts can be cleaned up using SPE cartridges, such as octadecylsilanized silica gel or alumina columns. This step is critical for removing matrix components that can interfere with chromatographic analysis.
-
Protocol 2: LC-MS/MS Analysis of MGA
This protocol describes a typical setup for the sensitive quantification of MGA using LC-MS/MS.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of water (often containing a modifier like formic acid) and an organic solvent like acetonitrile or methanol is typical.
-
Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is generally used.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is a common technique for the analysis of MGA.
-
MS/MS Transitions: Specific precursor-to-product ion transitions are monitored for both MGA and the internal standard, this compound, to ensure specificity and accurate quantification. For MGA, ions such as m/z 489, 533, and 592 have been monitored, with quantification often using the m/z 489 ion. For a deuterated standard like d3MGA, corresponding ions at m/z 492, 536, and 595 would be monitored.
-
Data Analysis: The concentration of MGA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of MGA and a fixed concentration of this compound.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard in MGA analysis.
References
- 1. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of melengestrol acetate in bovine tissue: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Melengestrol-d5 vs. Melengestrol-d3 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Melengestrol Acetate (MGA), the selection of an appropriate internal standard is a critical determinant of assay accuracy, precision, and reliability. Stable isotope-labeled (SIL) internal standards are the preferred choice for mass spectrometry-based methods, as they closely mimic the analyte's behavior during sample preparation and analysis. This guide provides a comparative overview of Melengestrol-d5 and Melengestrol-d3 for this purpose.
While Melengestrol-d3 is a widely documented and commercially available internal standard for MGA analysis, information and experimental data regarding this compound are not readily found in the scientific literature. This guide, therefore, focuses on the established performance of Melengestrol-d3 and discusses the theoretical considerations for an ideal SIL internal standard, which would also apply to this compound.
The Role of Deuterated Internal Standards
Deuterated internal standards are invaluable in quantitative mass spectrometry for their ability to compensate for variations in the analytical process, including extraction efficiency, injection volume, and matrix effects.[1] Ideally, a deuterated internal standard should co-elute with the analyte and exhibit identical ionization and extraction efficiencies.[2] The mass difference allows the mass spectrometer to distinguish between the analyte and the standard.[3]
Performance Data: Melengestrol-d3
Melengestrol-d3 (MGA-d3) has been successfully utilized as an internal standard in validated analytical methods for the determination of MGA residues in various matrices, such as bovine fat and liver.[4]
Table 1: Performance Characteristics of Melengestrol-d3 as an Internal Standard for MGA Analysis in Bovine Tissues
| Performance Metric | Bovine Fat | Bovine Liver | Source |
| Mean Recovery of MGA | 94.7% | 101% | [4] |
| Coefficient of Variation (CV) for Mean Recovery | 14.2% | 16% | |
| CV for Repeatability and Reproducibility | <16% | <16% | |
| Limit of Quantification (LOQ) | Allows determination at the MRL of 5 µg/kg | Allows determination at the MRL of 2 µg/kg |
MRL: Maximum Residue Limit
The data indicates that the use of Melengestrol-d3 as an internal standard facilitates accurate and precise quantification of MGA in complex biological matrices.
Considerations for this compound
In the absence of specific experimental data for this compound, we can infer its potential performance based on general principles of deuterated internal standards. The key difference between this compound and Melengestrol-d3 lies in the number of deuterium atoms.
Potential Advantages of Higher Deuteration (d5 vs. d3):
-
Reduced Isotopic Overlap: A higher mass difference between the analyte and the internal standard can minimize potential interference from the natural isotopic distribution of the analyte.
-
Greater Stability: If the deuterium atoms are placed on positions less prone to exchange, a higher deuteration level might offer greater stability against back-exchange of deuterium for hydrogen.
Potential Disadvantages of Higher Deuteration:
-
Chromatographic Shift: A greater number of deuterium atoms can sometimes lead to a more pronounced "deuterium isotope effect," potentially causing a slight separation from the analyte during chromatography. This can be problematic if the analyte and internal standard experience different matrix effects due to not co-eluting perfectly.
Without empirical data, it is not possible to definitively state whether this compound would offer superior performance to Melengestrol-d3. The optimal number and position of deuterium labels are specific to the molecule and the analytical method.
Experimental Protocol: Quantification of MGA in Bovine Fat using MGA-d3
The following is a summarized experimental protocol based on a validated HPLC-MS method.
1. Sample Preparation:
-
A 5-g sample of bovine fat is dissolved and extracted with 10% ethyl acetate in hexane.
-
The extract is partitioned into acetonitrile.
-
Further cleanup is performed using a solid-phase extraction (SPE) cartridge.
2. Internal Standard Spiking:
-
A known amount of trideuterated MGA (MGA-d3) is added to the sample prior to extraction to serve as the internal standard.
3. LC-MS/MS Analysis:
-
The final extract is analyzed by gradient reverse-phase HPLC coupled with a mass spectrometer.
-
Detection is performed using positive-mode electrospray ionization (ESI).
-
The concentration of MGA is determined by comparing the peak area ratio of the analyte to the internal standard.
Monitored Ions:
-
MGA: m/z 397 (quantification), 438, and 337
-
MGA-d3: m/z 400 (quantification), 441, and 349
Conclusion
Melengestrol-d3 is a well-established and validated internal standard for the quantitative analysis of Melengestrol Acetate. Its performance in terms of accuracy and precision is documented in the literature. While this compound is not commonly cited, its utility would depend on empirical validation. The primary theoretical considerations would be the potential for improved mass separation versus the risk of chromatographic shifts due to the isotope effect. For routine and validated analysis, Melengestrol-d3 is the recommended internal standard based on available data. Researchers considering this compound would need to perform a thorough method validation to demonstrate its suitability and performance characteristics.
References
A Comparative Guide: Cross-Validation of LC-MS and GC-MS Methods for Melengestrol Acetate Analysis using Melengestrol-d5
This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantification of Melengestrol Acetate (MGA), a synthetic progestational steroid used in the cattle industry.[1] The use of a deuterated internal standard, Melengestrol-d5 (MGA-d3), is a key component in both methodologies for ensuring accurate and precise quantification. This document is intended for researchers, scientists, and professionals in the field of drug development and residue analysis.
Comparative Performance Data
The following table summarizes the performance characteristics of LC-MS and GC-MS methods for the analysis of Melengestrol Acetate, based on available validation data.
| Parameter | LC-MS/MS | GC-MS | Tissue Matrix |
| Limit of Detection (LOD) | 1 µg/kg (liver, kidney), 0.5 µg/kg (muscle)[1] | 5 µg/kg (fat)[1] | Liver, Kidney, Muscle, Fat |
| Limit of Quantification (LOQ) | 0.0005 mg/kg (0.5 µg/kg)[2] | Not explicitly stated in the provided results | Livestock Products |
| Trueness (Recovery) | 82% to 100% | Not explicitly stated in the provided results | Livestock Products[2] |
| Repeatability (RSD%) | 0.5% to 5.6% | Not explicitly stated in the provided results | Livestock Products |
| Coefficient of Variation (CV%) | 5.67% to 8.99% (liver), 17.3% to 21.0% (fat) | Not explicitly stated in the provided results | Liver, Fat |
Experimental Protocols
LC-MS/MS Method
A common approach for the analysis of MGA in animal tissues by LC-MS/MS involves extraction, clean-up, and subsequent analysis using tandem mass spectrometry.
-
Sample Preparation (Extraction and Clean-up) :
-
For tissues like muscle, fat, liver, and kidney, the sample is homogenized with an extraction solvent such as acetonitrile saturated with n-hexane, in the presence of acetic acid and anhydrous sodium sulfate.
-
A liquid-liquid partitioning step with n-hexane is used to remove fats.
-
The resulting extract is then subjected to solid-phase extraction (SPE) for clean-up, often using an octadecylsilanized silica gel cartridge.
-
The eluate is evaporated and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
Chromatography :
-
Separation is typically achieved on a C18 reversed-phase column.
-
The mobile phase often consists of a gradient elution with acetonitrile and water, both containing a small percentage of formic acid to improve ionization.
-
-
Mass Spectrometry :
-
Detection is performed using a tandem mass spectrometer with positive ion electrospray ionization (ESI).
-
For quantification, specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) are monitored for both MGA and the internal standard, MGA-d3.
-
Commonly monitored ions for MGA are m/z 397, 438, and 337, while for MGA-d3, the ions are m/z 400, 441, and 349. The quantification is typically based on the transition m/z 397 → [product ion] for MGA and m/z 400 → [product ion] for MGA-d3. Melengestrol acetate-D3 is a commonly used internal standard for this analysis.
-
GC-MS Method
The analysis of MGA by GC-MS requires a derivatization step to improve the volatility and thermal stability of the analyte.
-
Sample Preparation (Extraction and Clean-up) :
-
The initial extraction and clean-up steps are similar to those used for the LC-MS method, involving solvent extraction and solid-phase extraction.
-
-
Derivatization :
-
The purified extract is derivatized before GC-MS analysis. A common derivatizing agent is heptafluorobutyric acid anhydride (HFBA).
-
-
Chromatography :
-
The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column for separation.
-
-
Mass Spectrometry :
-
Detection is carried out by a mass spectrometer.
-
The monitored ions for the derivatized MGA are m/z 489, 533, and 592, and for the derivatized MGA-d3, the ions are m/z 492, 536, and 595.
-
Quantification is performed using the ions m/z 489 for the analyte and m/z 492 for the internal standard.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflows for the cross-validation of LC-MS and GC-MS methods for MGA analysis.
Caption: Workflow for cross-validation of LC-MS and GC-MS methods.
Caption: Ionization and detection pathways for LC-MS and GC-MS.
References
A Comparative Guide to Melengestrol-d5 and Non-Isotopically Labeled Standards in Analytical Quantification
This guide provides a detailed comparison of the analytical performance of Melengestrol-d5, an isotopically labeled internal standard, with non-isotopically labeled standards for the quantification of Melengestrol Acetate (MGA). The information is intended for researchers, scientists, and drug development professionals involved in the analysis of MGA in various biological matrices.
The use of an appropriate internal standard is critical for achieving accurate and precise quantification in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thereby compensating for variations.
Performance Comparison: this compound vs. Non-Isotopically Labeled Standard
Stable isotope-labeled internal standards, such as this compound (or MGA-d3), are widely considered the gold standard for quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar matrix effects and ionization efficiencies. Non-isotopically labeled standards, such as structural analogs, can also be used, but may not compensate as effectively for analytical variability.
The following table summarizes the performance characteristics of analytical methods for MGA quantification using a deuterated internal standard versus a method where a deuterated standard was not specified. It is important to note that the data is compiled from different studies and does not represent a direct head-to-head comparison within a single experiment.
| Performance Parameter | Method with Deuterated Internal Standard (Melengestrol-d3) | Method without Mention of Deuterated Internal Standard |
| Analyte | Melengestrol Acetate (MGA) | Melengestrol Acetate (MGA) |
| Internal Standard | Melengestrol-d3 | Not specified |
| Matrix | Bovine Fat and Liver | Livestock Products |
| Analytical Technique | LC-MS/MS | LC-MS/MS |
| Accuracy/Trueness | Mean Recoveries: 94.7% (Fat), 101% (Liver)[1] | Trueness: 82% to 100% |
| Precision (Repeatability) | CV: 14.2% (Fat), 16% (Liver)[1] | Repeatability (RSD%): 0.5% to 5.6% |
| **Linearity (R²) ** | > 0.99 | Not specified |
| Limit of Quantification (LOQ) | Not explicitly stated in the provided text, but the method was validated to support MRLs of 5 µg/kg in fat and 2 µg/kg in liver.[1] | 0.0005 mg/kg |
Experimental Protocols
Key Experiment: Quantification of Melengestrol Acetate in Bovine Tissues using LC-MS/MS with a Deuterated Internal Standard
This protocol is based on methodologies described for the analysis of MGA in animal tissues.[1]
1. Sample Preparation:
-
Extraction: A 5 g sample of bovine fat is homogenized and extracted with a mixture of ethyl acetate and hexane. For liver samples, a similar extraction procedure is followed.
-
Internal Standard Spiking: A known amount of Melengestrol-d3 internal standard is added to the sample at the beginning of the extraction process.
-
Purification (Solid-Phase Extraction - SPE): The crude extract is cleaned up using a C18 SPE cartridge to remove interfering matrix components. The analyte and internal standard are eluted from the cartridge.
-
Final Solution Preparation: The eluate is evaporated to dryness and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The reconstituted sample is injected into an HPLC system equipped with a C18 analytical column. A gradient elution with mobile phases such as acetonitrile and water with formic acid is used to separate MGA and its internal standard from other components.
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both MGA and Melengestrol-d3.
-
MGA transitions: m/z 397 → m/z 337 (quantification), m/z 397 → m/z 121 (confirmation)
-
Melengestrol-d3 transitions: m/z 400 → m/z 340
-
3. Quantification:
The concentration of MGA in the sample is determined by calculating the ratio of the peak area of the MGA quantification transition to the peak area of the Melengestrol-d3 transition and comparing this ratio to a calibration curve prepared with known concentrations of MGA and a constant concentration of the internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Melengestrol Acetate using an internal standard.
Signaling Pathway of Melengestrol Acetate
Melengestrol Acetate is a progestin, and its primary mechanism of action is through the progesterone receptor (PR). The binding of MGA to the PR can initiate both classical (genomic) and non-classical (rapid, non-genomic) signaling pathways.
References
Establishing Maximum Residue Limits for Melengestrol Acetate: A Comparative Guide to Validated Analytical Methods Utilizing Melengestrol-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the determination of Melengestrol Acetate (MGA) residues in edible tissues, crucial for establishing and monitoring Maximum Residue Limits (MRLs). The focus is on methods employing Melengestrol-d5 as an internal standard to ensure accuracy and reliability. This document outlines established MRLs, compares the performance of key analytical techniques, and provides detailed experimental protocols to aid in method selection and implementation.
Understanding MRLs for Melengestrol Acetate
Melengestrol acetate is a synthetic progestational steroid used in beef heifers to improve feed efficiency and suppress estrus[1]. Regulatory bodies worldwide have established MRLs to ensure consumer safety. These limits are set for specific tissues where MGA residues are most likely to accumulate. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has recommended permanent MRLs of 5 µg/kg for bovine fat and 2 µg/kg for bovine liver[1]. In the United States, the Food and Drug Administration (FDA) has established a tolerance of 25 ppb (µg/kg) for residues of the parent MGA compound in the fat of treated animals.
Comparative Analysis of Validated Methods
The accurate quantification of MGA residues at trace levels requires sensitive and robust analytical methods. The use of a stable isotope-labeled internal standard, such as Melengestrol-d3 (a common form of deuterated MGA), is critical for correcting matrix effects and variations during sample preparation and analysis[1][2]. This guide compares three widely used techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme Immunoassay (EIA).
Quantitative Performance Data
The following table summarizes the performance characteristics of different analytical methods for MGA determination.
| Parameter | LC-MS/MS | GC-MS | Enzyme Immunoassay (EIA) |
| Limit of Detection (LOD) | Fat: 0.42 µg/kg[1], Liver: 0.38 µg/kg | Fat: 5 µg/kg, Liver: 1 µg/kg, Muscle: 0.5 µg/kg | Fat: 0.4 ng/g (0.4 µg/kg), Muscle: 0.05 ng/g (0.05 µg/kg) |
| Limit of Quantification (LOQ) | Fat: 1.0 µg/kg, Liver: 0.89 µg/kg | Not explicitly stated in provided search results | Fat: 2 ng/g (2 µg/kg), Muscle: 0.1 ng/g (0.1 µg/kg) |
| Recovery | Trueness: 82% to 100% in various livestock products | Overall recovery of 83.2% in feed supplements (collaborative study) | 75% (mean of fortified samples) |
| Precision (Repeatability) | 0.5% to 5.6% RSD in various livestock products | Within-laboratory standard deviation of 9.5% in feed supplements | Intra-assay variation: 7%, Inter-assay variation: 13% |
| Internal Standard | Melengestrol-d3 (MGA-d3) | Melengestrol-d3 (d3MGA) | Not typically used in this format |
| Throughput | High | Moderate | High (for screening) |
| Specificity | High | High | Moderate (potential for cross-reactivity) |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are outlines of typical experimental protocols for the discussed techniques.
LC-MS/MS Method for MGA in Bovine Tissues
This method is highly specific and sensitive, making it a preferred choice for confirmatory analysis.
1. Sample Preparation:
-
Extraction: A 10.0 g sample of tissue (muscle, fat, liver, or kidney) is homogenized with 50 mL of acetonitrile saturated with n-hexane, 50 mL of n-hexane, and 1 mL of acetic acid. Anhydrous sodium sulfate (20 g) is added, and the mixture is homogenized again.
-
Centrifugation: The homogenate is centrifuged to separate the layers, and the acetonitrile layer is collected. The extraction is repeated with an additional 50 mL of acetonitrile.
-
Internal Standard Spiking: A known amount of Melengestrol-d3 is added to the sample at the beginning of the extraction process to correct for analyte loss during sample preparation and analysis.
2. Clean-up:
-
The combined acetonitrile extracts are concentrated and then purified using a solid-phase extraction (SPE) cartridge, such as an octadecylsilanized silica gel cartridge.
-
The cartridge is washed, and the analyte is eluted. The eluate is then evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
3. Instrumental Analysis:
-
Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution program.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive ion electrospray ionization (ESI+) mode. Specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) are monitored for both MGA and the MGA-d3 internal standard to ensure accurate identification and quantification. For example, for MGA, monitored ions might include m/z 397, 438, and 337, while for MGA-d3, ions could be m/z 400, 441, and 349.
GC-MS Method for MGA in Bovine Fat
GC-MS is another powerful technique for the analysis of MGA, often requiring derivatization to improve volatility and thermal stability.
1. Sample Preparation:
-
Extraction and Clean-up: Similar to the LC-MS/MS method, this involves solvent extraction and solid-phase extraction for purification.
-
Derivatization: The purified extract is derivatized, for instance, with heptafluorobutyric anhydride (HFBA), prior to injection into the GC-MS system.
2. Instrumental Analysis:
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph for separation on a capillary column.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Specific ions are monitored for the derivatized MGA and its deuterated internal standard. For the HFBA derivative of MGA, monitored ions could be m/z 489, 533, and 592, and for the d3MGA derivative, m/z 492, 536, and 595.
Enzyme Immunoassay (EIA) for MGA Screening
EIA is a rapid and cost-effective method suitable for screening a large number of samples.
1. Sample Preparation:
-
Extraction: Samples are extracted with a solvent such as petroleum ether.
-
Clean-up: The extract is purified using octadecyl-silica cartridges.
2. Assay Procedure:
-
A competitive microtitration plate enzyme immunoassay is performed. This involves the competition between the MGA in the sample extract and a known amount of enzyme-labeled MGA for a limited number of antibody binding sites.
-
The amount of bound enzyme is inversely proportional to the concentration of MGA in the sample. The result is determined by measuring the color change after the addition of a substrate.
Method Comparison and Logical Workflow
The choice of analytical method depends on the specific requirements of the study, such as the need for high throughput screening versus confirmatory analysis.
Caption: General workflow for MGA residue analysis.
Signaling Pathway of MGA (Simplified)
While not a direct signaling pathway in the classical sense for residue analysis, this diagram illustrates the logical progression from administration to the presence of residues.
Caption: Fate of MGA in bovine systems.
Conclusion
The establishment and enforcement of MRLs for Melengestrol Acetate rely on the availability of accurate and reliable analytical methods. LC-MS/MS and GC-MS, particularly when using a deuterated internal standard like this compound, offer high specificity and sensitivity for the confirmation and quantification of MGA residues. Enzyme Immunoassay serves as a valuable high-throughput screening tool. The choice of method should be guided by the specific analytical need, balancing factors such as sensitivity, specificity, sample throughput, and cost. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals working to ensure the safety of food products.
References
D5 vs. D3 Labeled Standards: A Data-Driven Justification for Optimal Performance in Mass Spectrometry
In the precise world of quantitative bioanalysis using mass spectrometry, the choice of an internal standard is a critical decision that directly influences data accuracy and reliability. While stable isotope-labeled (SIL) internal standards are universally recognized as the gold standard, a nuanced understanding of the degree of deuteration can provide a significant analytical advantage. This guide provides a data-driven comparison of d5- and d3-labeled standards, offering researchers, scientists, and drug development professionals a clear justification for selecting the optimal internal standard for their applications.
The primary rationale for using a SIL internal standard is to accurately account for variations during sample preparation, chromatography, and ionization.[1] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, ensuring a consistent analyte-to-internal standard peak area ratio.[2] However, the number of deuterium atoms incorporated into the standard can subtly alter its physicochemical properties, leading to potential analytical challenges.
The Deuterium Isotope Effect: A Double-Edged Sword
The replacement of hydrogen with deuterium, a heavier isotope, can lead to the "deuterium isotope effect," where the deuterated compound may exhibit a slight shift in chromatographic retention time compared to the unlabeled analyte.[3] This phenomenon is typically more pronounced with a higher number of deuterium substitutions.[3] If the internal standard does not perfectly co-elute with the analyte, it may be subjected to different matrix effects, which can compromise the accuracy and precision of the analysis.[4]
Conversely, a higher degree of deuteration provides a greater mass difference from the analyte, which can be advantageous in preventing spectral overlap, especially for small molecules. A mass difference of three or more mass units is generally recommended to avoid such interference.
Quantitative Performance Comparison: A Case Study
A study on the measurement of testosterone by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides valuable quantitative insight into the impact of the degree of deuteration on analytical results. The study compared the performance of testosterone-d2 and testosterone-d5 internal standards against a reference method.
| Internal Standard | Passing-Bablok Regression Equation (vs. Reference Method) | Interpretation |
| Testosterone-d2 | y = 1.00x + 0.01 | Excellent agreement with the reference method. |
| Testosterone-d5 | y = 0.86x + 0.04 | A significant negative bias was observed, with results being approximately 14% lower than the reference method. |
| Testosterone-¹³C₃ | y = 0.90x + 0.02 | Closer to the reference method than d5, but still showing a negative bias. |
This data is synthesized from a study by Owen et al. (2012), which compared different isotopically labeled internal standards for testosterone measurement. The testosterone-d2 standard was considered the reference due to its excellent agreement with a higher-order reference method.
The results clearly indicate that the choice of internal standard can significantly affect the final concentration values. In this specific case, the d5-labeled standard led to a notable underestimation of the testosterone concentration compared to the d2 standard. This highlights the critical need for careful validation when selecting a deuterated internal standard.
Experimental Protocols
The successful implementation and validation of a deuterated internal standard require a rigorous and well-defined experimental protocol. Below is a representative methodology for the quantification of an analyte in human plasma using an internal standard.
Sample Preparation: Protein Precipitation
-
Aliquoting: In a clean microcentrifuge tube, pipette 100 µL of the plasma sample, calibration standard, or quality control (QC) sample.
-
Internal Standard Spiking: Add 25 µL of the working internal standard solution (e.g., analyte-d3 or analyte-d5 in methanol) to each tube and briefly vortex.
-
Protein Precipitation: Add 500 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid.
-
Gradient Elution: A gradient elution program is often employed to achieve optimal separation of the analyte from matrix components.
-
Mass Spectrometer: A tandem mass spectrometer capable of multiple reaction monitoring (MRM) is used for detection and quantification.
-
Data Analysis: The analyte concentration is determined by calculating the peak area ratio of the analyte to the internal standard.
Visualizing the Rationale and Workflow
To further clarify the principles and processes discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: The principle of isotope dilution mass spectrometry.
Caption: Workflow for selecting a deuterated internal standard.
Conclusion: A Justified Choice for Superior Data
The selection of a deuterated internal standard is a nuanced decision that requires careful consideration of the trade-offs between mass difference and the potential for chromatographic shifts. While a d5-labeled standard offers a greater mass separation, it may be more susceptible to the deuterium isotope effect, potentially leading to biased results as demonstrated in the testosterone case study. A d3-labeled standard, while having a smaller mass difference, may offer better co-elution and, consequently, more accurate quantification.
Ultimately, the choice between a d3 and a d5 standard should be guided by empirical data obtained during method development and validation. It is imperative for researchers to thoroughly evaluate the performance of their chosen internal standard to ensure the generation of the highest quality data.
References
Comparative Binding Affinity of Melengestrol Acetate (MGA) and its Metabolites: A Guide for Researchers
A comprehensive analysis of the binding profiles of the synthetic progestin Melengestrol Acetate (MGA) and its primary metabolites to key steroid hormone receptors reveals a strong and specific affinity for the progesterone receptor, with notably lower activity at other steroid receptors. This guide provides a detailed comparison of their binding affinities, experimental methodologies, and associated signaling pathways to inform drug development and research professionals.
Melengestrol acetate (MGA), a synthetic progestogen, is widely utilized in the cattle industry to improve feed efficiency and suppress estrus.[1] Its biological activity is primarily mediated through its interaction with the progesterone receptor (PR).[2] The metabolism of MGA leads to the formation of several metabolites, with the primary ones identified in cattle being 2β-hydroxy-MGA (Metabolite E), 6-hydroxymethyl-MGA (Metabolite C), 15β-hydroxy-MGA (Metabolite D), and 2β,15β-dihydroxy-MGA (Metabolite B).[1] Understanding the binding affinity and functional activity of MGA and these metabolites across a range of steroid hormone receptors is crucial for a comprehensive assessment of its endocrinological profile and potential off-target effects.
Progesterone Receptor (PR) Binding Affinity
In vitro studies demonstrate that MGA exhibits a high affinity for the progesterone receptor. A competitive binding assay using the human progesterone receptor determined the half-maximal inhibitory concentration (IC50) for MGA to be 1.5 ± 0.2 ng/mL, while the IC50 for progesterone was found to be 2.4 ± 0.3 ng/mL, indicating a comparable, if not slightly higher, affinity of MGA for the human PR.
Further investigation into the functional progestogenic activity of MGA and its metabolites was conducted using an in vitro transcriptional activation assay. This assay measures the ability of a compound to activate the human progesterone receptor B-subtype (PR-B) and induce the expression of a reporter gene. The results, summarized in the table below, indicate that while MGA is a potent activator of the progesterone receptor, its metabolites show significantly reduced activity.[1] Metabolite E (2β-hydroxy-MGA) was identified as the most active metabolite, yet its potency was estimated to be only about 8.6% of the parent MGA.[1]
| Compound | Relative Progestogenic Activity (%) (Compared to MGA) |
| Melengestrol Acetate (MGA) | 100 |
| Metabolite E (2β-hydroxy-MGA) | 8.6 |
| Metabolite C (6-hydroxymethyl-MGA) | 0.23 |
| Metabolite B (2β,15β-dihydroxy-MGA) | 0.16 |
| Metabolite D (15β-hydroxy-MGA) | 0.09 |
Glucocorticoid Receptor (GR) Binding Affinity
Androgen (AR) and Estrogen (ER) Receptor Binding Affinity
At physiologically relevant concentrations, MGA and its metabolites demonstrated no significant agonist activity in in vitro transcriptional activation assays for the human androgen receptor (AR) and the human estrogen receptor α-subtype (ERα). This indicates a high degree of selectivity of MGA and its metabolites for the progesterone receptor over these steroid hormone receptors. While one study noted that MGA could induce estrogenic effects at very high concentrations, this is not considered a primary mechanism of action at typical physiological levels. Specific quantitative binding affinity data (Ki or IC50 values) for MGA and its metabolites for the androgen and estrogen receptors have not been identified in the reviewed literature.
Mineralocorticoid Receptor (MR) Binding Affinity
There is no available data in the reviewed literature regarding the binding affinity of MGA or its metabolites for the mineralocorticoid receptor (MR).
Experimental Protocols
In Vitro Transcriptional Activation/Reporter Gene Assay
This assay was employed to determine the functional activity of MGA and its metabolites as agonists for the human progesterone receptor B-subtype (PR), glucocorticoid receptor (GR), androgen receptor (AR), and estrogen receptor α-subtype (ERα).
-
Cell Culture and Transfection: A suitable mammalian cell line is cultured and then transiently transfected with two plasmids. The first plasmid contains the DNA sequence encoding the specific human steroid hormone receptor of interest (e.g., PR-B). The second plasmid is a reporter construct containing a hormone response element (HRE) linked to a reporter gene, such as luciferase (e.g., MMTV-Luc for PR and GR).
-
Compound Treatment: The transfected cells are then incubated with varying concentrations of the test compounds (MGA and its metabolites) or reference compounds (e.g., progesterone, dexamethasone, dihydrotestosterone, 17β-estradiol).
-
Luciferase Assay: After an appropriate incubation period, the cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer. The light output is directly proportional to the level of reporter gene expression.
-
Data Analysis: The transcriptional activation is determined by the fold induction of luciferase activity compared to a vehicle control. Dose-response curves are generated to determine the minimum concentration required for a maximal or near-maximal response.
Competitive Radioligand Binding Assay
This assay is a standard method to determine the binding affinity of a compound for a specific receptor.
-
Receptor Preparation: A source of the target receptor is prepared, typically from cell lysates or tissue homogenates that express the receptor of interest.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-progesterone for the progesterone receptor) and varying concentrations of the unlabeled test compound (the "competitor," e.g., MGA).
-
Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the receptor-ligand complexes.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The IC50 value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the test compound for the receptor.
Visualizing the Molecular Interactions
To better understand the mechanisms underlying the biological effects of MGA, the following diagrams illustrate the progesterone receptor signaling pathway and a typical workflow for a competitive binding assay.
Caption: Progesterone Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Melengestrol-d5
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is fundamental to laboratory safety and environmental stewardship. Melengestrol-d5, a deuterated analog of the synthetic progestin Melengestrol Acetate, requires meticulous handling and disposal due to its potential health and environmental hazards. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our ecosystems.
Hazard Profile and Safety Overview
Melengestrol and its analogs are potent pharmaceutical compounds. The Safety Data Sheets (SDS) for Melengestrol Acetate indicate several key hazards that should be considered for this compound.[1][2][3][4] It is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[3] Furthermore, it is suspected of damaging fertility or the unborn child and is considered a potential carcinogen. Of significant environmental concern, the compound is very toxic to aquatic life with long-lasting effects.
Due to these hazards, it is imperative to prevent its release into the environment and to minimize occupational exposure. Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses, must be worn at all times when handling this compound.
Toxicological Data
The following table summarizes key toxicological data for Melengestrol Acetate, which should be considered indicative for this compound.
| Metric | Value | Species | Exposure Route | Effect |
| LOAEL | > 0.8 mg/kg/day | Rabbit | Oral | Embryo / Fetal Development, Fetotoxicity, Teratogenic |
| LOAEL | 0.004 mg/kg/day | Dog | Oral | Fertility & Embryonic Development, Fetotoxicity |
| LOAEL | 25 mg/kg/day | Rat | Subcutaneous | Embryo / Fetal Development, Fetotoxicity, Teratogenic |
| LOAEL | > 60 ug/kg/day | Rat | Oral | Reproductive & Fertility |
| EC50 | > 2 mg/l, 48 Hours | Daphnia magna (Water Flea) | - | Acute Toxicity |
| LC50 | > 1 mg/l, 21 Days | Carassius auratus (Goldfish) | - | Chronic Toxicity |
Data sourced from Melengestrol Acetate Safety Data Sheets. LOAEL (Lowest Observed Adverse Effect Level), EC50 (Half maximal effective concentration), LC50 (Lethal concentration 50%).
Step-by-Step Disposal Protocol for this compound
The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or mixed with general refuse.
Step 1: Waste Identification and Segregation
-
Solid Waste : All materials that have come into direct contact with this compound must be considered contaminated. This includes:
-
Unused or expired this compound powder.
-
Contaminated PPE such as gloves, disposable lab coats, and shoe covers.
-
Weighing papers, contaminated vials, and pipette tips.
-
-
Liquid Waste : Solutions containing this compound should be collected separately. Do not mix with other solvent waste streams unless explicitly permitted by your institution's safety guidelines.
-
Segregation : Collect all this compound waste in a dedicated, clearly labeled hazardous waste container.
Step 2: Waste Container Management
-
Container Type : Use only approved, chemically resistant, and sealable containers for waste collection. Ensure the container is compatible with the waste type (solid or liquid).
-
Labeling : The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
Associated hazard warnings (e.g., "Toxic," "Reproductive Hazard," "Environmental Hazard").
-
-
Storage : Keep waste containers securely sealed when not in use. Store the container in a designated, well-ventilated, and secure area, away from incompatible materials.
Step 3: Spill Management
In the event of a spill, the primary goal is to contain and clean it up without creating dust.
-
Evacuate : Alert personnel in the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent the spillage from entering drains or water courses.
-
Clean-up : For a dry spill, carefully collect the powder using dry methods (e.g., with a scoop or by gently wetting with a suitable solvent to avoid generating dust). Place the collected material and all cleaning materials into the designated hazardous waste container.
Step 4: Final Disposal
-
Consult EHS : The ultimate disposal of the collected waste must be handled by a licensed and approved hazardous waste disposal facility. Contact your institution's Environmental Health and Safety (EHS) department for their specific procedures and to schedule a waste pickup.
-
Documentation : Complete any required hazardous waste manifests or paperwork provided by your EHS department. Accurate documentation is a legal requirement and ensures the waste is managed correctly.
-
Handover : Transfer the sealed and labeled waste container to authorized EHS personnel for final disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points in the proper disposal process for this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Melengestrol-d5
For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling potent compounds like Melengestrol-d5. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. By adhering to these procedural steps, you can mitigate risks and handle this compound with confidence.
Melengestrol acetate, the non-deuterated analog of this compound, is classified as a hazardous substance that can cause skin and serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.[1] Therefore, stringent adherence to safety protocols is crucial.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye Protection | Safety goggles with side-shields | Ensure a snug fit to protect against dust and splashes.[1] |
| Hand Protection | Protective, chemical-resistant gloves | Inspect gloves for any tears or perforations before use.[1] Remove and dispose of contaminated gloves immediately. |
| Body Protection | Impervious clothing or lab coat | Should be worn over personal clothing to prevent skin contact.[1] |
| Respiratory Protection | Suitable respirator | Use in well-ventilated areas or when dust may be generated. A NIOSH-approved respirator is recommended. |
Procedural Workflow for Handling and Disposal
To ensure a systematic and safe approach to working with this compound, from preparation to disposal, the following workflow should be implemented. This process is designed to minimize exposure and prevent contamination.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
